5-Iodobenzofuran
Description
Structure
3D Structure
Properties
IUPAC Name |
5-iodo-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRVLSJOGUTLDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Handling and Synthetic Utility of 5-Iodobenzofuran
CAS: 60770-67-4 | Formula: C₈H₅IO | MW: 244.03 g/mol
Part 1: Chemical Profile & Critical Safety Architecture
1.1 The Molecule Beyond the SDS 5-Iodobenzofuran is not merely a halogenated heterocycle; it is a "privileged scaffold" intermediate. Unlike its 2,3-dihydro analog (CAS 132464-84-7), this fully aromatic system possesses distinct electronic properties. The iodine atom at the C-5 position is strategically placed on the benzene ring, remote from the reactive furan oxygen, making it an ideal candidate for highly regioselective Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck) without interfering with the C-2/C-3 furan reactivity.
1.2 Hazard Identification & Risk Management While standard Safety Data Sheets (SDS) classify this compound as an irritant, the presence of the iodine atom introduces specific photolytic instability risks often overlooked in generic documentation.
GHS Hazard Classification:
| Hazard Code | Description | Risk Context |
| H302 | Harmful if swallowed | Moderate acute toxicity; standard oral precautions required. |
| H315 | Causes skin irritation | Lipophilic nature facilitates dermal absorption. |
| H319 | Causes serious eye irritation | Crystalline dust is abrasive and chemically reactive to mucous membranes. |
| H335 | May cause respiratory irritation | Dust inhalation risk during weighing/transfer. |
| H411 | Toxic to aquatic life | Halogenated aromatics are persistent; zero-discharge protocol required. |
1.3 Self-Validating Safety Protocol (SVSP) Do not rely solely on PPE. Use this logic-based workflow to validate safety before the experiment begins.
Figure 1: Logic flow for minimizing homolytic cleavage of the C-I bond and ensuring operator safety.
Part 2: Synthetic Utility & Reaction Engineering[1]
2.1 The C-5 Reactivity Advantage In drug discovery, 5-iodobenzofuran is the "handle" of choice for building libraries. The C-I bond is weaker and more reactive toward oxidative addition by Pd(0) than C-Br or C-Cl bonds. This allows for milder reaction conditions, preserving sensitive functional groups elsewhere on the molecule.
2.2 Protocol: Suzuki-Miyaura Cross-Coupling Objective: Synthesis of 5-arylbenzofuran derivatives (Precursors for anti-arrhythmic or anti-microbial agents).
Reagents & Stoichiometry:
-
Substrate: 5-Iodobenzofuran (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered boronic acids)
-
Base: Na₂CO₃ (2.0 M aq. solution, 2.5 equiv)
-
Solvent: 1,4-Dioxane or Toluene/EtOH (degassed)
Step-by-Step Methodology:
-
Inert Atmosphere Setup (Critical):
-
Flame-dry a Schlenk flask or microwave vial.
-
Why: Oxygen poisons the Pd(0) active species and promotes homocoupling of the boronic acid.
-
-
Solvent Degassing:
-
Sparge the solvent (Dioxane) with Argon for 15 minutes before adding the catalyst.
-
Trustworthiness Check: If the solvent turns black immediately upon adding Pd(PPh₃)₄, oxygen is present (Pd oxidized to Pd black). It should remain yellow/orange initially.
-
-
Reaction Assembly:
-
Add 5-iodobenzofuran, aryl boronic acid, and Pd catalyst to the flask under Argon flow.
-
Add degassed solvent and aqueous base.
-
-
Thermal Activation:
-
Heat to 80–90°C for 4–12 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc).[1] The starting material (5-iodobenzofuran) is highly non-polar; the product will likely be more polar and fluorescent under UV (254/365 nm).
-
-
Workup (The Iodine Trap):
-
If the reaction mixture turns dark purple/brown, free iodine may have liberated (rare in Suzuki, common in degradation). Wash organic layer with 10% Na₂S₂O₃ (sodium thiosulfate) to quench oxidative byproducts.
-
2.3 Reaction Pathway Visualization
Figure 2: The catalytic cycle emphasizing the C-5 iodine oxidative addition, the rate-determining step facilitated by the weak C-I bond.
Part 3: Storage, Stability & Degradation Logic
3.1 The Photolytic Threat
Iodinated aromatics are susceptible to homolytic cleavage of the C-I bond upon exposure to UV light, generating aryl radicals and free iodine (
-
Visual Indicator: A change from white/off-white solid to yellow/brown indicates degradation (liberation of elemental iodine).
3.2 Storage Specifications
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Store under Argon or Nitrogen (prevents oxidation of the furan ring).
-
Container: Amber glass vial with a PTFE-lined cap.
-
Shelf Life: 12 months if stored correctly. Re-test purity via ¹H-NMR before critical GMP steps.
Part 4: Emergency Protocols
4.1 First Aid
-
Eye Contact: Rinse immediately with water for 15 minutes.[2] Specific Note: Iodine compounds can fix to corneal proteins; seek ophthalmologist review even if irritation subsides.
-
Skin Contact: Wash with soap and water.[2] If yellow staining persists, use a dilute thiosulfate solution to reduce the iodine.
4.2 Spill Management
-
Evacuate dust area.
-
Don PPE: Nitrile gloves (double gloving recommended due to high permeation of halogenated aromatics).
-
Neutralize: Treat the spill area with aqueous sodium thiosulfate if discoloration is observed.
-
Disposal: Collect in a container marked "Halogenated Organic Waste." Do not mix with acid waste (potential for acid-catalyzed furan polymerization).
References
-
BenchChem. (2025).[1] Application Notes and Protocols: Palladium-Catalyzed Synthesis Using 5-Iodofuran Derivatives. Retrieved from
-
Ambeed. (n.d.). 5-Iodobenzofuran (CAS 60770-67-4) Product & Safety Data. Retrieved from
-
Sigma-Aldrich. (2025).[3] Safety Data Sheet: Halogenated Benzofuran Derivatives. (General Reference for H-Codes). Retrieved from
-
PubChem. (2021).[3][4] 5-Iodo-2-(iodomethyl)-2,3-dihydro-1-benzofuran and Related Structures. (Structural Validation). Retrieved from
-
Gouda, M. A., et al. (2016). Reactivity of Benzofuran Derivatives.[5] Synthetic Communications.[5] (Review of Benzofuran C-H activation and coupling). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. 5-iodo-2,3-dihydrobenzo[b]furan AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
- 4. 5-Iodo-2-(iodomethyl)-2,3-dihydro-1-benzofuran | C9H8I2O | CID 11760832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Reactivity Guide: 5-Iodobenzofuran vs. 5-Bromobenzofuran
This guide details the divergent reactivity profiles of 5-iodobenzofuran and 5-bromobenzofuran. It is structured to serve as a strategic resource for designing sequential functionalization workflows in drug discovery.
Executive Summary: The Kinetic "Switch"
The core distinction between 5-iodobenzofuran (5-I-BF ) and 5-bromobenzofuran (5-Br-BF ) lies in the C–X bond dissociation energy (BDE) relative to the C2–H acidity .[1]
-
5-Iodobenzofuran functions as a "Flash-Point" intermediate . The C–I bond is sufficiently weak (~65 kcal/mol) that metal-halogen exchange is faster than deprotonation. It is the reagent of choice for introducing the C5 substituent first or under extremely mild conditions.
-
5-Bromobenzofuran functions as a "Robust Scaffold" . The C–Br bond (~81 kcal/mol) is strong enough to survive C2-lithiation and many Pd-catalyzed C–H activations. It allows for chemoselective functionalization at C2 prior to activating the C5 position.
Fundamental Physical Properties
The reactivity divergence is dictated by two competing electronic features: the halogen's leaving group ability and the inherent acidity of the furan ring.
| Property | 5-Iodobenzofuran | 5-Bromobenzofuran | Impact on Reactivity |
| C–X Bond Energy | ~65 kcal/mol | ~81 kcal/mol | I undergoes oxidative addition/exchange significantly faster. |
| C–X Bond Length | ~2.10 Å | ~1.90 Å | Longer C–I bond increases steric accessibility for metal centers. |
| Polarizability | High | Moderate | I stabilizes anionic transition states better (soft electrophile). |
| C2–H Acidity (pKa) | ~33 (THF) | ~33 (THF) | Both are acidic; Br allows deprotonation without breaking the C–X bond.[1] |
The Lithiation Fork: Selecting the Right Base
This is the most critical technical differentiator. The choice of base and halogen determines whether you generate a nucleophile at C5 (via exchange) or C2 (via deprotonation).
Scenario A: Reaction with n-Butyllithium (n-BuLi)[1][2]
-
5-I-BF: The rate of Lithium-Iodine exchange (
) is faster than proton transfer ( ).[1]-
Result:Exclusive formation of 5-lithiobenzofuran.
-
-
5-Br-BF: The rates of exchange and deprotonation are competitive at standard temperatures (-78°C).
Scenario B: Reaction with LDA (Lithium Diisopropylamide)
-
5-I-BF: LDA is bulky and less nucleophilic, favoring deprotonation.[1][2] However, the C–I bond is labile enough that side reactions (benzyne formation or scrambling) can occur if warmed.[1]
-
5-Br-BF: The C–Br bond is stable to LDA at -78°C.
-
Result:Clean formation of 5-bromo-2-lithiobenzofuran. This allows you to functionalize C2 while keeping the bromine "masked" for later steps.
-
Scenario C: Reaction with t-Butyllithium (t-BuLi)
-
Both: t-BuLi is a powerful exchange reagent (2 equiv required).[1]
-
Result: Both species yield 5-lithiobenzofuran . This is the standard method to activate 5-Br-BF at C5.
-
Decision Logic & Signaling Pathways
The following diagram illustrates the decision matrix for functionalizing these scaffolds.
Caption: Decision matrix for selective functionalization. Note the unique stability of the Br-scaffold under LDA conditions.
Experimental Protocols
Protocol A: Sequential Functionalization of 5-Bromobenzofuran
Objective: Install a formyl group at C2, then an aryl group at C5.[1][2]
-
C2-Functionalization (Lithiation):
-
Reagents: 5-Bromobenzofuran (1.0 equiv), LDA (1.1 equiv), DMF (1.5 equiv).[1]
-
Solvent: Anhydrous THF.
-
Procedure:
-
Cool a solution of LDA in THF to -78°C.
-
Add 5-bromobenzofuran dropwise. Stir for 30 min. Note: The solution turns yellow/orange, indicating the 2-lithio species. The C5-Br bond remains intact.
-
Add DMF dropwise. Stir for 1 h at -78°C.
-
Warm to RT and quench with aq. NH4Cl.[3]
-
-
Result: 5-bromo-benzofuran-2-carboxaldehyde.
-
-
C5-Functionalization (Suzuki Coupling):
Protocol B: Chemoselective Coupling of 5-Iodobenzofuran
Objective: Selective reaction of C5-I in the presence of a C2-Cl or other halides.
-
Reagents: 5-Iodobenzofuran, Alkyne (for Sonogashira), PdCl2(PPh3)2 (3 mol%), CuI (1 mol%).[1][2]
-
Conditions: THF/Et3N, Room Temperature.
-
Insight: The reaction proceeds at room temperature due to the weak C–I bond. A corresponding bromide would likely require heating to 60–80°C, potentially causing side reactions if sensitive groups are present.
Transition Metal Catalysis: Rate Hierarchy
In Palladium-catalyzed cross-couplings (Suzuki, Heck, Sonogashira), the rate of oxidative addition follows the order:
Practical Implication:
If you synthesize a molecule with both a C5-Iodine and a C2-Bromine (e.g., via Protocol A but quenching with
Visualizing the Selectivity Window
Caption: Sequential cross-coupling workflow enabled by the I/Br reactivity gap.
References
-
Metal-Halogen Exchange Selectivity
-
Benzofuran C2-Lithiation Protocols
-
Palladium Catalyzed Cross-Coupling Rates
-
Halogen Dance on Benzofurans
Sources
5-iodobenzofuran pharmacophore in medicinal chemistry
The 5-Iodobenzofuran Pharmacophore: Strategic Synthesis and Applications in Modern Medicinal Chemistry
Executive Overview
The benzofuran ring is universally recognized as a privileged scaffold in medicinal chemistry, frequently utilized to mimic endogenous ligands and natural products[1]. However, the strategic incorporation of an iodine atom at the 5-position—forming the 5-iodobenzofuran pharmacophore—dramatically alters the physicochemical and electronic landscape of the molecule. As a Senior Application Scientist, I have systematically observed that this specific halogenation not only increases lipophilicity (crucial for blood-brain barrier penetration) but also introduces a highly versatile synthetic handle for late-stage functionalization and radiolabeling[2]. This technical guide explores the mechanistic rationale, self-validating synthetic workflows, and targeted therapeutic applications of the 5-iodobenzofuran core.
Chemical & Structural Rationale
The selection of 5-iodobenzofuran over its unsubstituted or lighter-halogenated counterparts is driven by three distinct molecular phenomena:
-
Halogen Bonding & Target Affinity: The highly polarizable iodine atom acts as a potent Lewis acid (sigma-hole donor), participating in robust halogen bonding with Lewis basic residues (e.g., backbone carbonyls) within target protein binding pockets.
-
Radiodiagnostic Potential: The stable ^127I atom can be readily exchanged for radioactive isotopes (such as ^125I or ^123I) via palladium-catalyzed iododestannylation. This transforms the pharmacophore into a potent Single-Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) imaging probe without altering the molecule's overall sterics[2].
-
Lipophilicity and BBB Penetration: Iodine significantly increases the partition coefficient (LogP). In neuro-therapeutics, this lipophilic boost is strategically employed to drive central nervous system (CNS) exposure, a critical requirement for neurodegenerative disease diagnostics[3].
Synthetic Methodologies
Constructing the 5-iodobenzofuran core requires robust, high-yielding synthetic pathways. Below are two field-proven, self-validating protocols detailing the causality behind the experimental conditions.
Protocol 1: Electrophilic Iodocyclization of Alkynes
Causality: Traditional cyclizations often require harsh acidic conditions that can degrade sensitive substrates. Iodocyclization using bis(2,4,6-collidine)iodonium hexafluorophosphate [I(coll)2PF6] provides a highly reactive electrophilic iodonium source without generating strong acids, preserving sensitive functional groups like ethoxyethyl ethers while promoting rapid ring closure[4].
Step-by-Step Methodology:
-
Preparation: Dissolve the ethoxyethyl ether-substituted alkyne precursor in anhydrous dichloromethane (CH2Cl2) under an inert argon atmosphere to prevent oxidative side reactions.
-
Activation: Add 1.1 equivalents of[I(coll)2PF6] at room temperature. The collidine ligands stabilize the iodonium ion until it interacts with the alkyne.
-
Cyclization: Stir the mixture. The reaction is typically complete within seconds to minutes. The rapid capture of the iodonium intermediate by the adjacent ether oxygen drives the formation of the benzofuran ring[4].
-
Quenching (Validation Step): Terminate the reaction by adding saturated aqueous sodium thiosulfate (Na2S2O3). A color change from pale yellow/brown to colorless visually validates the successful reduction of unreacted electrophilic iodine species.
-
Isolation: Extract the aqueous layer with CH2Cl2, dry the combined organic layers over anhydrous MgSO4, and concentrate in vacuo. Purify via silica gel flash chromatography to yield the pure 5-iodobenzofuran derivative.
Protocol 2: Synthesis of 5-Iodobenzofuran-2-carboxylic Acid via Condensation
Causality: This route builds the benzofuran core from a pre-iodinated phenol. The use of a Dean-Stark trap drives the thermodynamic equilibrium forward by continuously removing water. Tetrabutylammonium iodide (TBAI) is selected as a phase-transfer catalyst to enhance the nucleophilic attack of the insoluble phenoxide on the bromomalonate[5].
Step-by-Step Methodology:
-
Reagent Assembly: Suspend 5-iodosalicylaldehyde (8.53 mmol) in 40 mL of toluene.
-
Catalysis & Base: Add TBAI (0.866 mmol), diethyl bromomalonate (9.39 mmol), and anhydrous K2CO3 (12.3 mmol)[5].
-
Reflux & Dehydration: Fit the flask with a Dean-Stark adapter. Reflux the mixture vigorously for 36 hours to ensure complete condensation and cyclization.
-
Intermediate Isolation: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate to obtain the 5-iodobenzofuran-2-carboxylic acid ethyl ester.
-
Saponification (Validation Step): Dissolve the ester in ethanol and treat with aqueous KOH. Stir until Thin Layer Chromatography (TLC) indicates complete consumption of the ester. Acidify with concentrated HCl to precipitate the final 5-iodobenzofuran-2-carboxylic acid, validating the successful hydrolysis[5].
Workflow for 5-iodobenzofuran synthesis and downstream functionalization.
Therapeutic & Diagnostic Applications
Neuroimaging of Alzheimer's Disease (AD)
The in vivo detection of β-amyloid (Aβ) plaques is a cornerstone for the early diagnosis of AD. Fluorinated and iodinated aurone derivatives, as well as quinoxaline derivatives incorporating the 5-iodobenzofuran moiety, have shown exceptional diagnostic promise[2][3]. When radiolabeled via iododestannylation, the [^125I]-labeled probes exhibit high affinity for Aβ aggregates. The lipophilic nature of the 5-iodobenzofuran core ensures rapid BBB penetration, while its specific structural geometry allows for rapid washout from normal brain tissue, maximizing the signal-to-noise ratio during SPECT imaging[2].
Mechanism of action for [125I]-5-iodobenzofuran derivatives in Aβ imaging.
CNS Targeting: D3 Receptor Antagonists
Modifying the dopamine D3 pharmacophore with a 5-iodobenzofuran core has led to the discovery of highly selective and enantioselective D3 receptor antagonists. These compounds are meticulously engineered to balance high receptor affinity with an optimal cLogP (typically between 2 and 5) to ensure brain localization, making them prime candidates for treating complex CNS disorders like schizophrenia and substance abuse[5].
Oncology and Cytotoxicity
Beyond CNS applications, substituted 5-iodobenzofurans demonstrate potent anti-proliferative properties. For instance, synthetic analogs such as (4-bromophenyl)(3-hydroxy-5-iodobenzofuran-2-yl)methanone have been evaluated for in vitro cytotoxicity. These compounds exhibit strong inhibitory abilities against human liver cancer cell lines (Hep-G2), achieving IC50 values in the low micromolar range, highlighting the scaffold's potential in targeted oncology[6].
Structure-Activity Relationship (SAR) Data
The following table summarizes the quantitative data demonstrating the efficacy of the 5-iodobenzofuran scaffold across various therapeutic and diagnostic targets:
| Compound Class | Target / Application | Key Substituent | Activity / Affinity | Reference |
| Iodinated Aurone Derivative | Aβ Plaques (AD Imaging) | 5-Iodo, 2-fluoroethoxy | High affinity (nM range), rapid brain uptake | [3] |
| Quinoxaline Derivative | Aβ Plaques (AD Imaging) | 5-Iodo, N,N-dimethylamino | K_i = 1.6 - 3.0 nM | [2] |
| 3-Hydroxy-5-iodobenzofuran | Hep-G2 (Liver Cancer) | 2-(4-bromobenzoyl) | IC50 = 1.39–8.03 µM | [6] |
| Benzofuran-2-carboxamide | D3 Receptor (CNS) | 5-Iodo, butyl-piperazine | High affinity, highly enantioselective | [5] |
References
-
Biomarkers for the early diagnosis of Alzheimer's disease: The challenge of XXI century. Scientific Research Publishing. URL:[Link]
-
Novel quinoxaline derivatives for in vivo imaging of β-amyloid plaques in the brain. National Institute of Public Health (NIPH). URL: [Link]
-
Synthesis and study of benzofuran-pyran analogs as BMP-2 targeted osteogenic agents. ResearchGate. URL:[Link]
-
N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. PubMed Central (PMC). URL:[Link]
-
Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave Online. URL:[Link]
-
THERAPEUTIC POTENTIAL OF BENZOFURAN. ResearchGate. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 3. Biomarkers for the early diagnosis of Alzheimer’s disease: The challenge of XXI century [scirp.org]
- 4. medcraveonline.com [medcraveonline.com]
- 5. N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Versatile Role of 5-Iodobenzofuran: A Technical Guide for Researchers
An In-depth Exploration of a Key Synthetic Building Block in Medicinal Chemistry and Materials Science
The benzofuran scaffold is a privileged heterocyclic motif found in a plethora of biologically active natural products and synthetic compounds. Among its many derivatives, 5-iodobenzofuran has emerged as a particularly valuable and versatile building block for researchers in drug discovery and materials science. The presence of the iodine atom at the 5-position provides a reactive handle for a variety of powerful cross-coupling reactions, enabling the construction of complex molecular architectures with diverse functionalities. This technical guide provides a comprehensive overview of the applications of 5-iodobenzofuran, offering insights into its synthetic utility and its role in the development of novel therapeutic agents and functional materials.
Part 1: The Strategic Importance of 5-Iodobenzofuran
The unique chemical architecture of 5-iodobenzofuran, combining the benzofuran core with a strategically placed iodine atom, underpins its significance in modern organic synthesis. The benzofuran moiety itself is associated with a wide range of pharmacological activities, including anticancer, antimicrobial, antifungal, antiviral, and anti-inflammatory properties.[1][2][3][4] The carbon-iodine bond at the 5-position is relatively weak, making it an excellent electrophilic partner in a suite of palladium-catalyzed cross-coupling reactions. This reactivity allows for the facile introduction of a vast array of substituents, enabling the systematic exploration of structure-activity relationships (SAR) in medicinal chemistry and the fine-tuning of photophysical properties in materials science.
Part 2: Applications in Medicinal Chemistry
The benzofuran nucleus is a cornerstone in the design of new therapeutic agents.[2][5] The ability to functionalize the 5-position of the benzofuran ring system through the use of 5-iodobenzofuran as a synthetic intermediate has been instrumental in the development of compounds targeting a range of diseases.
Anticancer and Antiviral Agents
Benzofuran derivatives have shown significant promise as anticancer and antiviral agents.[3][6] The introduction of various aryl, heteroaryl, and alkyl groups at the 5-position can modulate the biological activity of the parent scaffold. For instance, the synthesis of novel benzofuran derivatives with potential cytotoxic activity against various cancer cell lines often involves the use of 5-halobenzofurans in cross-coupling reactions to build molecular complexity.[1] Similarly, in the realm of antiviral research, benzofuran-containing compounds have been identified as potential inhibitors of viral replication, and the derivatization of the 5-position is a key strategy in optimizing their potency and pharmacokinetic profiles.[6] Some benzofuran derivatives have also been identified as STING (Stimulator of Interferon Genes) agonists, which can induce an immune response against viral infections and cancer.[7][8]
Neurodegenerative Diseases: A Focus on Alzheimer's Disease
A growing body of research highlights the potential of benzofuran derivatives in the treatment of neurodegenerative disorders, particularly Alzheimer's disease.[9][10][11] The accumulation of amyloid-beta (Aβ) plaques is a hallmark of Alzheimer's, and several 5-iodobenzofuran derivatives have been designed and synthesized as imaging agents for the detection of these plaques.[12] The radioiodinated versions of these compounds can be used in single-photon emission computed tomography (SPECT) to visualize Aβ aggregates in the brain.[12]
Table 1: Selected Biologically Active Benzofuran Derivatives Synthesized from or Related to 5-Iodobenzofuran
| Compound Class | Therapeutic Target/Application | Synthetic Strategy Highlight | Reference(s) |
| 2-Arylbenzofurans | Anticancer, Anti-inflammatory, Antioxidant | Suzuki or Stille coupling with 5-halobenzofuran precursors. | [2][3] |
| 5-Iodobenzofuran-based Imaging Agents | Amyloid-beta plaque imaging in Alzheimer's disease | Radioiodination of stannylated benzofuran precursors. | [12] |
| Benzofuran-based STING Agonists | Antiviral and Antitumor Immunity | Derivatization of the benzofuran scaffold to optimize STING activation. | [7][8] |
| Substituted Benzofurans | Broad-spectrum antimicrobial agents | Functionalization via cross-coupling reactions to enhance activity. | [13] |
Part 3: Utility as a Synthetic Intermediate: A Gateway to Molecular Diversity
The true power of 5-iodobenzofuran lies in its role as a versatile synthetic intermediate, primarily through its participation in a variety of palladium-catalyzed cross-coupling reactions. These reactions provide efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[11][14] 5-Iodobenzofuran readily participates in Suzuki coupling reactions with a wide range of aryl and heteroaryl boronic acids and esters, providing access to a diverse library of 5-arylbenzofuran derivatives. This reaction is a cornerstone for building the core structures of many potential drug candidates and functional materials.[14][15]
Experimental Protocol: Typical Suzuki-Miyaura Coupling of 5-Iodobenzofuran
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 5-iodobenzofuran (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane and water (e.g., 4:1).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylbenzofuran.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[16][17] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. 5-Iodobenzofuran can be efficiently coupled with various terminal alkynes to produce 5-alkynylbenzofuran derivatives, which are valuable precursors for more complex molecules and can also exhibit interesting photophysical properties.[16][18]
Experimental Protocol: Typical Sonogashira Coupling of 5-Iodobenzofuran
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 5-iodobenzofuran (1.0 equiv), a palladium catalyst like PdCl₂(PPh₃)₂ (0.02 equiv), and a copper(I) co-catalyst such as CuI (0.04 equiv).
-
Reagent Addition: Add a degassed solvent, typically an amine base like triethylamine or a mixture of an organic solvent and an amine. Then, add the terminal alkyne (1.2 equiv).
-
Reaction: Stir the reaction mixture at room temperature to 60 °C for 6-12 hours, monitoring by TLC or GC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite, washing with a suitable solvent like THF. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.
Heck Reaction
The Heck reaction forms a C-C bond between an unsaturated halide and an alkene.[19][20] This reaction allows for the introduction of vinyl groups onto the benzofuran scaffold. 5-Iodobenzofuran can undergo Heck coupling with a variety of alkenes to yield 5-vinylbenzofuran derivatives, which can then be further elaborated or used as monomers for polymerization.[19]
Experimental Protocol: Typical Heck Reaction of 5-Iodobenzofuran
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 5-iodobenzofuran (1.0 equiv), a palladium catalyst such as Pd(OAc)₂ (0.05 equiv), a phosphine ligand if necessary, and a base (e.g., Et₃N, 2.0 equiv).
-
Reagent Addition: Add a degassed aprotic polar solvent like DMF, followed by the alkene (1.5 equiv).
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[9][21][22][23] This reaction provides a direct route to 5-aminobenzofuran derivatives, which are important intermediates for the synthesis of various biologically active compounds and can also serve as building blocks for functional materials.[21][24]
Experimental Protocol: Typical Buchwald-Hartwig Amination of 5-Iodobenzofuran
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv), and a strong base (e.g., NaOtBu, 1.4 equiv).
-
Reagent Addition: Add a degassed anhydrous solvent like toluene, followed by 5-iodobenzofuran (1.0 equiv) and the desired amine (1.2 equiv).
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, carefully quench the reaction with water. Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.
Table 2: Overview of Cross-Coupling Reactions with 5-Iodobenzofuran
| Reaction | Coupling Partner | Bond Formed | Typical Catalyst System | Key Features |
| Suzuki-Miyaura | Boronic acids/esters | C(sp²)-C(sp²) | Pd(PPh₃)₄ / Base | Wide substrate scope, tolerant of many functional groups.[14] |
| Sonogashira | Terminal alkynes | C(sp²)-C(sp) | PdCl₂(PPh₃)₂ / CuI / Amine | Mild reaction conditions, synthesis of conjugated systems.[16][17] |
| Heck | Alkenes | C(sp²)-C(sp²) | Pd(OAc)₂ / Base | Forms substituted alkenes.[19] |
| Buchwald-Hartwig | Amines | C(sp²)-N | Pd₂(dba)₃ / Ligand / Base | Direct formation of C-N bonds, broad amine scope.[9][21] |
Part 4: Applications in Materials Science
While the use of benzofuran derivatives in materials science is an expanding field, specific applications of 5-iodobenzofuran are less documented but hold significant potential. The ability to introduce diverse functional groups via cross-coupling reactions allows for the tuning of electronic and optical properties, making these compounds interesting candidates for organic electronics.
Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
Benzofuran-containing molecules are being explored for their use in organic electronics due to their favorable electronic properties and thermal stability.[8][25][26] The rigid and planar structure of the benzofuran core can facilitate π-π stacking, which is crucial for charge transport in organic semiconductor materials. By using 5-iodobenzofuran as a starting material, it is possible to synthesize larger conjugated systems with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for efficient OLEDs and OPVs.[27] The introduction of electron-donating or electron-withdrawing groups at the 5-position can significantly impact these energy levels and, consequently, the performance of the resulting devices.
Fluorescent Probes
The inherent fluorescence of some benzofuran derivatives makes them attractive for the development of fluorescent probes for biological imaging and sensing applications.[28][29] The functionalization of the 5-position of the benzofuran scaffold via the iodo-intermediate allows for the attachment of specific recognition elements or the modulation of the photophysical properties, such as quantum yield and emission wavelength.[16]
Figure 1: The central role of 5-iodobenzofuran as a synthetic intermediate.
Figure 2: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
5-Iodobenzofuran is a powerful and versatile building block that has proven its value in both medicinal chemistry and the burgeoning field of materials science. Its utility as a synthetic intermediate in a wide range of cross-coupling reactions allows for the efficient construction of complex and diverse molecular structures. For researchers and scientists in drug development, 5-iodobenzofuran offers a reliable platform for SAR studies and the synthesis of novel therapeutic agents. In the realm of materials science, it presents opportunities for the creation of new organic electronic materials with tailored properties. As the demand for novel pharmaceuticals and advanced materials continues to grow, the strategic application of 5-iodobenzofuran is poised to play an increasingly important role in driving innovation.
References
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-(4-Fluorophenylsulfonyl)-5-iodo-2,7-dimethyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. distantreader.org [distantreader.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. Sandmeyer Reaction [organic-chemistry.org]
- 12. 5-Iodo-2-phenyl-3-phenylsulfinyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes [mdpi.com]
- 16. Photophysical study of 5-substituted benzofurazan compounds as fluorogenic probes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. nsd.pku.edu.cn [nsd.pku.edu.cn]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Enantioselective difunctionalization of alkenes by a palladium-catalyzed Heck/borylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. High-performance five-ring-fused organic semiconductors for field-effect transistors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 29. semanticscholar.org [semanticscholar.org]
Methodological & Application
Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 5-Iodobenzofuran Scaffolds
Introduction & Scientific Rationale
The benzofuran ring is a "privileged scaffold" ubiquitous in medicinal chemistry and drug development. It forms the core architecture of numerous therapeutics, including the antiarrhythmic amiodarone, the antidepressant vilazodone, and various investigational aurone derivatives used as radiotracers for Alzheimer's disease imaging[1]. Systematic functionalization at the 5-position of the benzofuran ring is a highly effective strategy for exploring structure-activity relationships (SAR) and optimizing the pharmacokinetic properties of drug candidates.
For carbon-carbon bond formation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction remains the industry standard due to its high functional group tolerance, mild conditions, and the commercial availability of diverse organoboronic acids[2]. While 5-bromobenzofurans are frequently employed as starting materials[3], utilizing 5-iodobenzofuran provides distinct kinetic and operational advantages. In palladium-catalyzed cross-coupling reactions, aryl iodides are generally the most reactive aryl halides[4].
The lower bond dissociation energy of the C–I bond (approx. 65 kcal/mol) compared to the C–Br bond (approx. 81 kcal/mol) facilitates exceptionally rapid oxidative addition to the Pd(0) center. This thermodynamic advantage allows the coupling of 5-iodobenzofuran to proceed at significantly lower temperatures and with milder bases, which is critical when synthesizing complex, highly functionalized drug candidates that are prone to thermal or base-mediated degradation.
Mechanistic Causality & Catalyst Selection
To rationally optimize the Suzuki coupling of 5-iodobenzofuran, one must understand the causality behind the three primary steps of the catalytic cycle:
-
Oxidative Addition: The active Pd(0) species inserts into the C–I bond of 5-iodobenzofuran. Because aryl iodides are highly reactive, this step is fast and typically exothermic[4]. It precludes the need for specialized, highly electron-rich phosphine ligands (which are often required to force the oxidative addition of aryl chlorides). Cost-effective and bench-stable catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are highly efficient here.
-
Transmetalation (Rate-Limiting Step): The base (e.g., K₂CO₃ or Cs₂CO₃) plays a dual role. It coordinates with the arylboronic acid to form a negatively charged, nucleophilic boronate complex[2]. Simultaneously, the base facilitates the exchange of the iodide ligand on the Pd(II) intermediate for a hydroxo or alkoxo group, driving the transfer of the aryl group from boron to palladium.
-
Reductive Elimination: The resulting diaryl-Pd(II) complex undergoes reductive elimination, forging the new C–C bond, releasing the 5-arylbenzofuran product, and regenerating the active Pd(0) catalyst.
Figure 1: Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura coupling of 5-iodobenzofuran.
Optimization of Reaction Conditions
The high reactivity of the 5-iodo position allows for significant flexibility in reaction conditions. The table below summarizes the optimization landscape for coupling 5-iodobenzofuran with a standard arylboronic acid, highlighting the causality behind yield variations.
| Entry | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Mechanistic Rationale |
| 1 | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | Toluene | 90 | 12 | 65% | Poor solubility of the inorganic base in pure toluene limits the rate of transmetalation. |
| 2 | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | 1,4-Dioxane / H₂O (4:1) | 80 | 4 | 88% | The biphasic aqueous system dissolves the base, rapidly accelerating boronate formation[2]. |
| 3 | Pd(dppf)Cl₂ (2%) | Cs₂CO₃ (2.0) | 1,4-Dioxane / H₂O (4:1) | 60 | 2 | 94% | Bidentate dppf ligand prevents catalyst deactivation; Cs⁺ counterion enhances boronate solubility. Lower temp prevents side reactions. |
| 4 | Pd(OAc)₂ (2%) + SPhos (4%) | K₃PO₄ (2.0) | Toluene / H₂O (10:1) | 60 | 3 | 91% | Highly active dialkylbiaryl phosphine ligand system; excellent for sterically hindered boronic acids. |
Detailed Experimental Protocol
The following protocol describes the optimized synthesis of 5-phenylbenzofuran using the conditions from Entry 3. This methodology is designed as a self-validating system to ensure reproducibility and high fidelity in drug development workflows.
Materials Required:
-
5-Iodobenzofuran (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.02 mmol, 2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (Deoxygenated, 4.0 mL)
-
Degassed Deionized Water (1.0 mL)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 5-iodobenzofuran, phenylboronic acid, and Pd(dppf)Cl₂.
-
Validation Check: The Pd(dppf)Cl₂ catalyst must be a bright orange/red powder. If the powder is dark brown or black, the Pd(II) has prematurely reduced or degraded, and the catalyst should be discarded.
-
-
Solvent Addition & Degassing: Add 1,4-Dioxane (4.0 mL) and an aqueous solution of Cs₂CO₃ (2.0 M, 1.0 mL). Seal the Schlenk tube with a rubber septum and subject the biphasic mixture to three cycles of freeze-pump-thaw degassing (alternatively, sparge vigorously with Argon for 15 minutes).
-
Causality: Dissolved oxygen is the primary culprit for the oxidative homocoupling of the boronic acid (forming biphenyl byproducts) and the oxidation of the phosphine ligands[5].
-
-
Reaction Execution: Replace the septum with a Teflon screw cap under a flow of Argon. Heat the reaction mixture in a pre-heated oil bath at 60 °C with vigorous stirring (1000 rpm) for 2 hours.
-
Validation Check: Within the first 15 minutes, the mixture should transition from an orange suspension to a dark red/brown homogeneous solution, visually confirming the reduction of Pd(II) to the active Pd(0) catalytic species.
-
-
Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 9:1 Hexanes/Ethyl Acetate eluent.
-
Validation Check: 5-Iodobenzofuran is strongly UV-active at 254 nm. The complete disappearance of the starting material spot (R_f ~0.6) and the emergence of a new, highly fluorescent product spot at a slightly lower R_f indicates reaction completion.
-
-
Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and transfer to a separatory funnel. Wash the organic layer with deionized water (2 × 10 mL) and brine (10 mL).
-
Causality: The aqueous washes efficiently remove the inorganic salts (CsI, unreacted Cs₂CO₃) and any residual boronic acid.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 100% Hexanes to 95:5 Hexanes/Ethyl Acetate) to afford the pure 5-phenylbenzofuran.
Troubleshooting & Expert Insights
-
Hydrodehalogenation (Loss of Iodine): If the primary byproduct is the reduced, unsubstituted benzofuran, it indicates that oxidative addition is occurring successfully, but the transmetalation step is failing. Solution: Ensure the base is fully dissolved (utilize the biphasic Dioxane/H₂O system) and verify the structural integrity of the boronic acid via NMR, as it may have degraded into a boroxine.
-
Homocoupling of Boronic Acid: The formation of symmetrical biaryls from the boronic acid is strictly caused by the presence of oxygen, which promotes oxidative homocoupling[5]. Solution: Implement stricter degassing protocols (freeze-pump-thaw is superior to sparging).
-
Protodeboronation: If the boronic acid degrades before coupling, the reaction temperature is likely too high. Solution: The high reactivity of 5-iodobenzofuran allows the reaction to proceed at temperatures as low as 40–50 °C. Lowering the temperature preserves sensitive boronic acids while still allowing the facile C–I oxidative addition to occur.
References
-
Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - MDPI Molecules. 2
-
Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids - Frontiers in Chemistry. 4
-
A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media - Journal of Organometallic Chemistry (DOI). 5
-
Radioiodinated (Z)-2-(4-(2-hydroxyethoxy)benzylidene)-5-iodobenzofuran-3(2H)-one - Molecular Imaging and Contrast Agent Database (MICAD). 1
-
Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex - ARKIVOC (via ResearchGate). 3
Sources
- 1. Radioiodinated (Z)-2-(4-(2-hydroxyethoxy)benzylidene)-5-iodobenzofuran-3(2H)-one - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids [frontiersin.org]
- 5. Redirecting [linkinghub.elsevier.com]
Application Note: Sonogashira Cross-Coupling Protocol for 5-Iodobenzofuran Functionalization
Executive Summary
This application note details a robust, field-validated protocol for the Sonogashira cross-coupling of 5-iodobenzofuran with terminal alkynes. The benzofuran scaffold is a privileged structure in medicinal chemistry, frequently serving as a pharmacophore in anti-arrhythmic agents (e.g., Amiodarone analogues) and anti-cancer therapeutics.
While 5-iodobenzofuran is highly reactive due to the weak C–I bond, the electron-rich nature of the benzofuran ring and the potential for oxidative homocoupling (Glaser coupling) of the alkyne partner require precise control of reaction parameters. This guide presents two distinct protocols:
-
Method A (Standard): A high-throughput Pd/Cu-catalyzed system for rapid library synthesis.
-
Method B (High-Fidelity): A Copper-free variant designed to eliminate alkyne homocoupling impurities in sensitive substrates.
Strategic Analysis & Mechanistic Insight
Substrate Reactivity
The 5-position of the benzofuran ring is electronically distinct. Unlike the 2- or 3-positions, which are susceptible to direct electrophilic aromatic substitution, the 5-position behaves as a standard aryl halide but is influenced by the electron-donating oxygen atom of the furan ring.
-
Advantage: The C(sp²)–I bond at C5 is activated for oxidative addition to Pd(0), often proceeding at ambient temperature.
-
Risk: The oxygen lone pair can occasionally coordinate to Lewis acidic metal centers, potentially retarding catalytic turnover if catalyst loading is insufficient.
Reaction Mechanism (Pd/Cu Cycle)
The reaction proceeds via two synergistic catalytic cycles. The Palladium cycle involves oxidative addition, transmetallation, and reductive elimination.[1] The Copper cycle activates the terminal alkyne via the formation of a copper acetylide.
Figure 1: Synergistic Pd/Cu catalytic cycle. Note the critical intersection at the Transmetallation step.
Experimental Protocols
Method A: Standard Pd/Cu Catalysis
Best for: Rapid synthesis, robust alkynes, and situations where <5% homocoupling is acceptable.
Reagents:
-
Substrate: 5-Iodobenzofuran (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2–5 mol%)
-
Co-Catalyst: Copper(I) Iodide [CuI] (2–3 mol%)
-
Base/Solvent: Triethylamine (Et₃N) / THF (1:3 ratio) or pure Diethylamine.
Step-by-Step Procedure:
-
Preparation: Oven-dry a 25 mL round-bottom flask (RBF) containing a magnetic stir bar. Cool under a stream of Argon.
-
Solvent Degassing (CRITICAL): Sparge the THF/Et₃N mixture with Argon for 15 minutes prior to use. Oxygen is the primary cause of catalyst death and Glaser homocoupling.
-
Loading: Add 5-iodobenzofuran (1.0 mmol, 244 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and CuI (0.03 mmol, 5.7 mg) to the flask.
-
Inerting: Seal flask with a septum. Evacuate and backfill with Argon (3 cycles).
-
Addition: Inject the degassed solvent mixture (5 mL) via syringe. Stir for 2 minutes to ensure partial dissolution.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
Observation: The reaction mixture typically turns from yellow to dark brown/black as Pd(0) is generated. Precipitation of amine-hydroiodide salts (Et₃N·HI) will occur (white solid).
-
Optimization: If conversion is <50% after 2 hours (check TLC), heat to 45°C. 5-iodobenzofuran rarely requires temperatures >60°C.
-
-
Workup: Dilute with Ethyl Acetate (20 mL). Filter through a small pad of Celite to remove Pd black and salts. Wash filtrate with NH₄Cl (sat. aq.) to remove residual Copper.[2]
-
Purification: Concentrate in vacuo and purify via flash chromatography (Hexanes/EtOAc).
Method B: Copper-Free Protocol
Best for: Oxidatively sensitive alkynes, avoiding Glaser coupling products, and "Green" chemistry requirements.
Reagents:
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: Triphenylphosphine (PPh₃) (10 mol%) or XPhos (for difficult cases).
-
Base: Piperidine or Pyrrolidine (acts as both base and solvent).
Step-by-Step Procedure:
-
Loading: Add 5-iodobenzofuran (1.0 mmol), Pd(OAc)₂ (11 mg), and PPh₃ (26 mg) to a dried pressure tube.
-
Inerting: Evacuate and backfill with Argon.
-
Solvent: Add degassed Piperidine (3 mL).
-
Alkyne Addition: Add terminal alkyne (1.5 equiv).
-
Reaction: Heat to 60°C for 4–8 hours.
-
Note: Cu-free reactions generally have slower kinetics than Pd/Cu systems and require thermal energy to drive the transmetallation-like step (often occurring via a cationic Pd mechanism or base-assisted deprotonation).
-
-
Workup: Pour into water (20 mL) and extract with Et₂O (3x 15 mL). Wash combined organics with 1M HCl (to remove piperidine), then brine.
Workflow Visualization
Figure 2: Operational workflow for Method A.
Troubleshooting & Optimization (Expertise)
| Issue | Probable Cause | Corrective Action |
| No Reaction | Catalyst oxidation (O₂) | Repeat degassing. Ensure reagents are added under Argon flow. |
| Homocoupling (Glaser) | Presence of O₂ + Cu | Switch to Method B (Cu-free) or strictly exclude air. Add alkyne slowly (syringe pump). |
| Low Conversion | Inactive Catalyst | Switch to PdCl₂(dppf) or Pd(PPh₃)₄. Increase temp to 60°C. |
| Benzofuran Decomposition | Acidic conditions | Ensure base excess. Avoid prolonged heating >80°C. |
| Black Precipitate Early | Pd Aggregation (Pd black) | Ligand deficiency. Add excess PPh₃ (10 mol%) to stabilize Pd(0). |
References
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[1][3] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[4][5][6][7] Chemical Reviews, 107(3), 874-922. Link
-
Organic Chemistry Portal. Sonogashira Coupling. Link
-
Liang, Y., et al. (2006).[8] Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions.[5][6][8] Journal of Organic Chemistry. Link
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. organic-chemistry.org [organic-chemistry.org]
Application Note: Palladium-Catalyzed Heck Reaction for the Strategic Functionalization of 5-Iodobenzofuran
Audience: Researchers, Medicinal Chemists, and Process Development Professionals in the Pharmaceutical and Agrochemical Industries.
Abstract: The benzofuran scaffold is a privileged heterocycle, forming the core of numerous pharmacologically active compounds and natural products.[1][2][3] The Mizoroki-Heck reaction, a cornerstone of modern synthetic chemistry, offers a powerful and versatile strategy for carbon-carbon bond formation, enabling the direct olefination of aryl halides.[4][5][6] This application note provides a comprehensive technical guide to the Heck reaction, specifically tailored for the functionalization of 5-iodobenzofuran. We will delve into the mechanistic underpinnings, explore the critical roles of each reaction component, present a detailed experimental protocol, and offer field-proven insights for troubleshooting and optimization.
The Strategic Value of the Heck Reaction in Benzofuran Chemistry
The palladium-catalyzed Heck reaction facilitates the coupling of an unsaturated halide with an alkene, creating a new substituted alkene.[4] This transformation is indispensable for molecular construction due to its high functional group tolerance, predictable stereoselectivity (typically favoring the E-isomer), and broad substrate scope.[7] For drug development, this allows for the late-stage functionalization of complex heterocyclic cores like 5-iodobenzofuran, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. The high reactivity of the carbon-iodine bond in 5-iodobenzofuran makes it an ideal electrophilic partner for this reaction.[8][9]
Mechanistic Rationale: The Palladium Catalytic Cycle
Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The reaction proceeds through a sequence of well-defined organometallic steps involving Pd(0) and Pd(II) intermediates.[4]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
-
A. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 5-iodobenzofuran to form a square planar Pd(II) complex.[4][10] This is typically the rate-determining step.
-
B. Alkene Coordination: The alkene coupling partner coordinates to the electron-deficient palladium center.
-
C. Migratory Insertion (Carbopalladation): The aryl group migrates from the palladium to one of the alkene carbons, forming a new carbon-carbon bond and a σ-alkylpalladium intermediate.[4][10]
-
D. β-Hydride Elimination: A hydrogen atom on the adjacent carbon is eliminated, forming a palladium-hydride species and releasing the desired substituted alkene product.[4][10] This step dictates the regioselectivity and generally proceeds to give the more thermodynamically stable trans isomer.
-
E. Catalyst Regeneration: A base is required to neutralize the generated acid (HX) and facilitate the reductive elimination of HX from the palladium-hydride complex, thereby regenerating the active Pd(0) catalyst for the next cycle.[4][11]
Core Components: A Causal Analysis of Experimental Choices
The success of a Heck reaction hinges on the judicious selection of its components. For the functionalization of 5-iodobenzofuran, the following considerations are critical.
| Component | Choice & Rationale | Field Insights & Expertise |
| Aryl Halide | 5-Iodobenzofuran: The C-I bond is the weakest among aryl halides, leading to faster rates of oxidative addition. This high reactivity often allows for milder reaction conditions compared to the corresponding bromides or chlorides.[8] | While highly reactive, aryl iodides can be more prone to side reactions like homocoupling (Wurtz-type coupling). Careful control of temperature and catalyst loading is essential. |
| Alkene | Electron-deficient alkenes (e.g., acrylates, acrylonitriles, styrenes): These are ideal substrates. The electron-withdrawing group activates the double bond towards insertion and promotes the desired regioselectivity.[4][8] | For less activated or electron-rich alkenes, higher temperatures and more specialized ligand systems may be necessary to achieve good conversion and selectivity. |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃: These are common and robust Pd(II) and Pd(0) precatalysts, respectively. Pd(II) sources are reduced in situ to the active Pd(0) species by phosphine ligands, amines, or the solvent.[4][11][12] | Pd(OAc)₂ is often preferred for its stability and cost-effectiveness. For challenging couplings, a pre-formed Pd(0) source like Pd(PPh₃)₄ can sometimes provide more consistent initiation. |
| Ligand | None (Ligand-free) or Triphenylphosphine (PPh₃): The high reactivity of aryl iodides often permits "ligand-free" conditions, where the solvent or base may act as a weak ligand.[13][14] PPh₃ is a standard, reliable phosphine ligand that stabilizes the catalyst.[4] | Trustworthiness: Start with ligand-free conditions for initial screening with 5-iodobenzofuran. If catalyst decomposition (formation of palladium black) or low yield is observed, introduce 2-4 equivalents of PPh₃ relative to palladium. |
| Base | Organic (e.g., Et₃N) or Inorganic (e.g., K₂CO₃, Cs₂CO₃): The base is non-negotiable; it is consumed stoichiometrically to regenerate the catalyst.[4][11] Organic amines often help to solubilize the reaction mixture, while inorganic carbonates are easily removed during workup. | Triethylamine (Et₃N) is a common starting point. For substrates sensitive to strongly basic conditions, a milder base like sodium acetate (NaOAc) can be effective.[4][15] |
| Solvent | Polar Aprotic Solvents (e.g., DMF, NMP, Acetonitrile): These solvents effectively dissolve the inorganic base and the organometallic intermediates, facilitating the reaction.[13][16][17] | DMF is a workhorse solvent for Heck reactions due to its high boiling point and solvating power.[13] Greener alternatives like Cyrene are emerging and have shown promise.[18] Ensure solvents are anhydrous, as water can interfere with the catalytic cycle. |
| Temperature | 80–120 °C: Thermal energy is typically required to overcome the activation barriers of the catalytic cycle, particularly for less reactive alkenes. | Monitor the reaction closely. Excessive temperatures can lead to catalyst decomposition and byproduct formation. The optimal temperature will balance reaction rate with catalyst stability. |
Detailed Experimental Protocol: Heck Coupling of 5-Iodobenzofuran with Ethyl Acrylate
This protocol describes a reliable and reproducible method for the synthesis of (E)-ethyl 3-(benzofuran-5-yl)acrylate.
Materials & Reagents:
-
5-Iodobenzofuran (1.0 equiv)
-
Ethyl acrylate (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (for workup)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
Caption: Experimental workflow for the Heck reaction.
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and under a positive pressure of nitrogen or argon, add 5-iodobenzofuran (e.g., 244 mg, 1.0 mmol) and palladium(II) acetate (4.5 mg, 0.02 mmol).
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL) via syringe. Stir for 2 minutes to dissolve the solids. Subsequently, add triethylamine (0.28 mL, 2.0 mmol) followed by ethyl acrylate (0.16 mL, 1.5 mmol).
-
Reaction: Securely seal the flask and immerse it in a preheated oil bath at 100 °C. Stir the mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS, observing the consumption of the 5-iodobenzofuran starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the dark mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure (E)-ethyl 3-(benzofuran-5-yl)acrylate.
Troubleshooting and Advanced Insights
| Issue | Potential Cause | Recommended Action |
| No or Low Conversion | Inactive catalyst; Insufficient temperature; Impure reagents/solvents. | Ensure an inert atmosphere was maintained. Check the quality of the palladium source. Increase the temperature in 10 °C increments. Use freshly distilled solvents and reagents. |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition. | The reaction may require a stabilizing ligand. Repeat the reaction with the addition of PPh₃ (4 mol%). Ensure the reaction is not overheated. |
| Formation of Homocoupled Dimer (5,5'-Bibenzofuran) | Side reaction of the organopalladium intermediate. | This can sometimes occur at high temperatures or high catalyst loadings. Try reducing the reaction temperature or the amount of Pd(OAc)₂. |
| Poor Reproducibility | Sensitivity to trace oxygen or water. | This is a common issue.[19] Rigorously dry all glassware and use high-purity, anhydrous solvents. Employing robust Schlenk techniques is critical for consistency. |
Conclusion
The Mizoroki-Heck reaction is an exceptionally reliable and powerful method for the C-5 olefination of 5-iodobenzofuran. By carefully selecting the catalyst system, base, and solvent, researchers can efficiently synthesize a vast array of functionalized benzofuran derivatives. This application note provides a robust starting protocol and a framework for rational troubleshooting, empowering scientists in drug discovery and development to leverage this cornerstone reaction for the synthesis of novel and impactful molecules.
References
-
Heck reaction - Wikipedia. (n.d.). Wikipedia. Retrieved February 29, 2024, from [Link]
-
Heck Reaction - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. Retrieved February 29, 2024, from [Link]
-
Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449-7476. Retrieved February 29, 2024, from [Link]
-
Chemistry Heck Reaction - SATHEE. (n.d.). SATHEE. Retrieved February 29, 2024, from [Link]
-
Lu, Y., et al. (2014). Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols. Journal of the American Chemical Society, 136(5), 1973-1982. Retrieved February 29, 2024, from [Link]
-
Heck Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 29, 2024, from [Link]
-
Byrne, F. P., et al. (2014). Cyclic Carbonates as Green Alternative Solvents for the Heck Reaction. ACS Sustainable Chemistry & Engineering, 2(7), 1646-1653. Retrieved February 29, 2024, from [Link]
-
Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(19), 21556-21589. Retrieved February 29, 2024, from [Link]
-
Stini, N. A., Gkizis, P. L., & Kokotos, C. G. (2022). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Green Chemistry, 25(1), 235-241. Retrieved February 29, 2024, from [Link]
-
Smith, C. J., & Yates, M. (2017). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved February 29, 2024, from [Link]
-
Ashenhurst, J. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Retrieved February 29, 2024, from [Link]
-
Organic Chemistry Lessons. (2021, March 20). Heck Reaction [Video]. YouTube. Retrieved February 29, 2024, from [Link]
-
Amini, M., Amini, S. M., Eftekhari-Sis, B., & Keivanloo, A. (2014). Application of 3-aroyl-4(5)-arylimidazols as efficient ligands in Pd-catalyzed Heck reactions. Turkish Journal of Chemistry, 38(4), 694-706. Retrieved February 29, 2024, from [Link]
-
Li, H., et al. (2014). Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation. Green and Sustainable Chemistry, 4(1), 1-6. Retrieved February 29, 2024, from [Link]
-
Context in source publication - ResearchGate. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmaceutical and Life Sciences. Retrieved February 29, 2024, from [Link]
-
Nickel-Catalyzed Synthesis of Benzofuran Derivatives - Thieme Chemistry. (n.d.). Thieme Chemistry. Retrieved February 29, 2024, from [Link]
-
Li, J., et al. (2023). Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling. Beilstein Journal of Organic Chemistry, 19, 1335-1343. Retrieved February 29, 2024, from [Link]
-
Zhao, F., Bhanage, B. M., Shirai, M., & Arai, M. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843-848. Retrieved February 29, 2024, from [Link]
-
Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10-11. Retrieved February 29, 2024, from [Link]
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. Nickel-Catalyzed Synthesis of Benzofuran Derivatives - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. SATHEE: Chemistry Heck Reaction [sathee.iitk.ac.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation [scirp.org]
- 17. researchgate.net [researchgate.net]
- 18. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02012B [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Modular Synthesis of 5-Arylbenzofurans via Pd-Catalyzed Cross-Coupling
Strategic Overview & Biological Context[1][2][3]
The 5-arylbenzofuran scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a wide range of bioactive natural products (e.g., Moracin derivatives, Eupomatenoids) and synthetic therapeutics. These compounds exhibit potent antimicrobial, anticancer, and anti-arrhythmic properties (e.g., analogues of Amiodarone).
This guide details the synthesis of 5-arylbenzofurans utilizing 5-iodobenzofuran as the electrophilic partner. While 5-bromobenzofurans are common, the 5-iodo variant offers superior reactivity in oxidative addition, allowing for milder reaction conditions, lower catalyst loadings, and successful coupling with sterically hindered or electron-poor boronic acids that typically fail with bromides.
Retrosynthetic Logic
The C5-position of the benzofuran ring is electronically distinct. Direct C-H arylation often favors the C2 or C3 positions. Therefore, pre-functionalization at C5 (via iodination) followed by a Suzuki-Miyaura Cross-Coupling is the most reliable, regioselective route to these targets.
Reaction Engineering & Mechanistic Insights
To ensure reproducibility, one must understand the catalytic cycle's critical control points.
The Catalytic Cycle (Visualization)
The reaction proceeds via the standard Pd(0)/Pd(II) cycle. The C5–I bond is weak (approx. 65 kcal/mol) compared to C–Br, facilitating rapid oxidative addition.
Figure 1: The Suzuki-Miyaura catalytic cycle adapted for 5-iodobenzofuran. Note that Transmetallation is typically the Rate Determining Step (RDS) due to the high reactivity of the C-I bond.
Critical Parameters
| Parameter | Recommendation | Scientific Rationale |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | The bidentate ferrocenyl ligand prevents Pd-black precipitation better than Pd(PPh₃)₄. It is air-stable and robust. |
| Alternative | Pd(OAc)₂ + SPhos | Use for sterically hindered aryl boronic acids (ortho-substituted). SPhos facilitates transmetallation. |
| Base | K₂CO₃ (2.0 eq) | Standard mild base. Use Cs₂CO₃ if the boronic acid is electron-poor (slow transmetallation). |
| Solvent | 1,4-Dioxane : H₂O (4:1) | Water is mandatory to form the reactive boronate species (Ar-B(OH)₃⁻). Dioxane solubilizes the lipophilic benzofuran. |
| Atmosphere | Argon/Nitrogen | Essential. While Pd(dppf)Cl₂ is stable, the active Pd(0) species is oxygen-sensitive. |
Standard High-Fidelity Protocol
Target: Synthesis of 5-(4-methoxyphenyl)benzofuran (Model Reaction). Scale: 1.0 mmol.
Materials Preparation
-
5-Iodobenzofuran: 244 mg (1.0 mmol)
-
4-Methoxyphenylboronic acid: 182 mg (1.2 mmol, 1.2 eq)
-
Pd(dppf)Cl₂·CH₂Cl₂: 41 mg (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃): 276 mg (2.0 mmol, 2.0 eq)
-
Solvent: 1,4-Dioxane (8 mL) and Distilled Water (2 mL) - Degassed
Step-by-Step Methodology
-
Degassing (Crucial): Combine Dioxane and Water in a separate flask. Sparge with Argon gas for 15 minutes to remove dissolved oxygen. Failure to degas leads to homocoupling of the boronic acid.
-
Assembly: To a dry reaction vial (or round-bottom flask) equipped with a magnetic stir bar, add the solid reagents: 5-iodobenzofuran, boronic acid, K₂CO₃, and the Pd catalyst.
-
Inerting: Seal the vessel with a septum. Evacuate and backfill with Argon three times.
-
Solvent Addition: Syringe the degassed solvent mixture into the reaction vessel under positive Argon pressure.
-
Reaction: Heat the mixture to 80°C (oil bath temperature). Stir vigorously (800 RPM).
-
Note: The reaction typically completes in 2–4 hours due to the high reactivity of the iodide.
-
-
Monitoring (QC): Check TLC (Hexane/EtOAc 9:1).
-
5-Iodobenzofuran Rf: ~0.6 (Dark under UV)
-
Product Rf: ~0.5 (Often highly fluorescent blue/purple under 365nm UV).
-
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with Ethyl Acetate (20 mL) and Water (20 mL).
-
Separate phases. Extract aqueous layer 2x with Ethyl Acetate.
-
Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).
Troubleshooting & Optimization (Self-Validating System)
Use the following decision tree to diagnose failure modes.
Figure 2: Troubleshooting logic for common Suzuki coupling failure modes.
Common Failure Modes
-
Dehalogenation (Formation of Benzofuran): If the C-I bond is reduced to C-H rather than coupled, this often indicates the presence of hydride sources (e.g., from excessive ethanol if used) or overheating. Solution: Switch to strictly aprotic solvents (DMF or pure Dioxane) and lower temperature.
-
Homocoupling (Ar-Ar): Indicates oxygen presence. Solution: Rigorous degassing is required.
-
Black Precipitate (Pd Black): Catalyst decomposition. Solution: Add excess ligand (e.g., PPh₃) or switch to the more stable Pd(dppf)Cl₂.
References
-
Biological Importance: MedCrave Online. "Mini Review on Important Biological Properties of Benzofuran Derivatives." (2016).
-
Suzuki Coupling Mechanism: Chemistry LibreTexts. "Suzuki-Miyaura Coupling." (2024).[2]
-
Microwave Assisted Protocols: Arkivoc. "Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling." (2013).[3]
-
Ultrasonic Methods: Frontiers in Chemistry. "Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling." (2022).
-
General Benzofuran Reviews: RSC Advances. "Natural source, bioactivity and synthesis of benzofuran derivatives." (2019).[4]
Sources
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Iodobenzofuran
Introduction: Enabling the Synthesis of N-Arylbenzofurans
The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen (C-N) bonds, becoming an indispensable tool in medicinal chemistry and materials science.[1][2][3] This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides with a broad substrate scope and functional group tolerance, overcoming the limitations of traditional methods.[1][2] These application notes provide a detailed guide for the successful Buchwald-Hartwig amination of 5-iodobenzofuran, a key heterocyclic scaffold found in many biologically active molecules. We will delve into the mechanistic underpinnings of the reaction, provide a rationale for the selection of reagents, and present a detailed, adaptable protocol for researchers.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][4][5] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 5-iodobenzofuran to form a Pd(II) complex.[2][4]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[2][6]
-
Reductive Elimination: The final step involves the formation of the C-N bond and the desired N-arylated benzofuran product, regenerating the active Pd(0) catalyst.[1][4]
An unproductive side reaction, β-hydride elimination, can sometimes compete with reductive elimination.[1] The choice of an appropriate ligand is critical to favor the desired reductive elimination pathway.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Selecting the Optimal Reaction Components
The success of the Buchwald-Hartwig amination of 5-iodobenzofuran hinges on the judicious selection of the catalyst, ligand, base, and solvent.
Palladium Precatalyst
While various palladium sources can be used, including Pd(OAc)₂ and Pd₂(dba)₃, modern, well-defined precatalysts are often preferred for their stability and high activity.[7][8] These precatalysts are air- and moisture-stable, simplifying reaction setup.[7] For the amination of heteroaryl halides, third and fourth-generation Buchwald precatalysts (G3 and G4) are excellent choices due to their high efficiency.[7]
Ligand Selection: The Key to Success
The ligand stabilizes the palladium catalyst and modulates its reactivity. For the amination of electron-rich heteroaryl halides like 5-iodobenzofuran, bulky, electron-rich biarylphosphine ligands are generally the most effective.[1][7][9] These ligands promote the crucial oxidative addition and reductive elimination steps while minimizing side reactions.[1][9]
| Ligand | Recommended for | Key Features |
| XPhos | A versatile and widely used ligand for a broad range of amines.[10] | High activity and stability. |
| tBuXPhos | Particularly effective for coupling with sterically hindered amines.[4] | Increased steric bulk. |
| BrettPhos | A good choice for coupling with primary amines.[4] | Designed for primary amine substrates. |
| RuPhos | Often used for secondary amines.[4] | Effective for a range of secondary amines. |
The Role of the Base
A base is required to deprotonate the amine, forming the active nucleophile.[2] Strong, non-nucleophilic bases are typically employed. The choice of base can be influenced by the solvent and the functional group tolerance of the substrates.[6]
-
Sodium tert-butoxide (NaOtBu): A strong and commonly used base, particularly effective in nonpolar solvents like toluene and dioxane.[5]
-
Lithium bis(trimethylsilyl)amide (LiHMDS): A strong base that can be advantageous for substrates with base-sensitive functional groups.[4]
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄): Weaker bases that can be used for more sensitive substrates, though they may require higher reaction temperatures.[5]
Solvent Considerations
The choice of solvent is critical for ensuring the solubility of all reaction components and can influence the reaction rate.[6][11]
-
Toluene: A common and effective nonpolar solvent for this reaction.[4]
-
Dioxane: Another widely used ethereal solvent.[5]
-
tert-Butanol (t-BuOH): Can be used, sometimes in combination with other solvents.[4]
Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the palladium catalyst.[5]
Experimental Protocol: Buchwald-Hartwig Amination of 5-Iodobenzofuran
This protocol provides a general starting point for the amination of 5-iodobenzofuran with a generic amine. Optimization of catalyst, ligand, base, and temperature may be necessary for specific substrates.
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.
Reagents and Equipment
-
5-Iodobenzofuran
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (1-2 mol%), the ligand (2-4 mol%), and the base (1.2-1.5 equivalents).
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Reactants: Under a positive pressure of inert gas, add 5-iodobenzofuran (1.0 equivalent) and the amine (1.1-1.2 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 80-110 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.[12][13] Wash the Celite pad with additional ethyl acetate.
-
Extraction (if necessary): If a water-soluble base was used or if byproducts are soluble in water, the organic layer can be washed with water and brine.[12]
-
Purification: Concentrate the organic filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired N-substituted-5-aminobenzofuran.[12][13]
Safety Considerations
-
Palladium Catalysts: While generally stable, palladium compounds should be handled in a well-ventilated fume hood.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere.
-
Bases: Strong bases like NaOtBu and LiHMDS are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Use in a fume hood.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of precatalyst. Ensure an inert atmosphere was maintained. |
| Insufficiently strong base | Switch to a stronger base (e.g., NaOtBu or LiHMDS). | |
| Low reaction temperature | Increase the reaction temperature. | |
| Formation of side products | β-hydride elimination | Use a bulkier ligand. |
| Dehalogenation of starting material | Ensure a rigorously inert atmosphere. | |
| Incomplete reaction | Catalyst deactivation | Increase catalyst loading. |
| Sterically hindered substrates | Use a more active ligand (e.g., tBuXPhos) and potentially higher temperatures. |
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of N-arylbenzofurans. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products. The protocol provided herein serves as a robust starting point for the amination of 5-iodobenzofuran, and with appropriate optimization, can be adapted for a wide range of amine coupling partners.
References
-
Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
Buchwald–Hartwig amination. In: Grokipedia. [Link]
-
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Role of the base in Buchwald-Hartwig amination. PubMed. [Link]
-
Should I do solvent extraction for Buchwald–Hartwig amination? Chemistry Stack Exchange. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Semantic Scholar. [Link]
-
Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides. Organometallics. [Link]
-
A Continuous Process for Buchwald–Hartwig Amination at Micro-, Lab-, and Mesoscale Using a Novel Reactor Concept. Organic Process Research & Development. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
-
Modulating Electronic Properties of N‐Heterocyclic Carbene Ligands: Effects on the Pd‐Catalyzed Buchwald–Hartwig Amination. ResearchGate. [Link]
-
POP‐type ligands used in the Buchwald–Hartwig amination. ResearchGate. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald Catalysts & Ligands [sigmaaldrich.com]
- 8. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes & Protocols: C-H Activation Strategies for 5-Iodobenzofuran
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of C-H activation methods to the 5-iodobenzofuran scaffold. Benzofurans are privileged heterocyclic motifs found in numerous pharmaceuticals and functional materials. The ability to directly functionalize their C-H bonds offers a highly efficient and atom-economical alternative to traditional cross-coupling methods. This guide focuses on the unique challenges and opportunities presented by 5-iodobenzofuran, a substrate featuring both reactive C-H bonds and a C-I bond, enabling orthogonal and sequential derivatization. We will delve into the mechanistic principles, provide field-proven protocols for palladium-catalyzed C-H arylation, and discuss strategic considerations for achieving high regioselectivity while preserving the synthetically valuable iodine handle for subsequent transformations.
Introduction: The Strategic Value of C-H Activation on Benzofurans
The benzofuran core is a cornerstone in medicinal chemistry, appearing in drugs that exhibit a wide range of biological activities, including antioxidant, antitumor, and hepatoprotective properties[1]. Traditionally, the synthesis of substituted benzofurans relies on multi-step sequences or classical cross-coupling reactions, which require pre-functionalized starting materials. Modern synthetic chemistry has pivoted towards more sustainable and efficient methods, with transition-metal-catalyzed C-H activation emerging as a paramount strategy[2][3]. This approach allows for the direct conversion of inert C-H bonds into new C-C or C-heteroatom bonds, significantly streamlining synthetic routes.
The 5-iodobenzofuran substrate is of particular interest. It possesses multiple C-H bonds of varying reactivity and a C-I bond, a classical handle for reactions like Suzuki, Stille, or Heck couplings. The primary challenge—and opportunity—lies in selectively activating a specific C-H bond while leaving the C-I bond intact. This allows for a two-stage functionalization strategy: first, a C-H activation to install a desired group, followed by a cross-coupling reaction at the C5 position. This guide will focus on methods that achieve this selective C-H functionalization.
Regioselectivity in Benzofuran C-H Functionalization
The benzofuran ring system has several non-equivalent C-H bonds. The inherent electronic properties of the heterocycle dictate the most probable sites of activation. The C2 position is the most electron-rich and sterically accessible, making it the most common site for electrophilic attack and C-H metalation.
-
C2-Position: Highly favored for direct arylation and alkylation due to the stabilizing effect of the adjacent oxygen atom on reaction intermediates. Most palladium-catalyzed direct arylation reactions exhibit exclusive C2 selectivity[1][4].
-
C3-Position: Less reactive than C2. Functionalization at this position is challenging and often requires the C2 position to be blocked.
-
Benzene Ring Positions (C4, C6, C7): These C-H bonds are significantly less reactive and typically require specific directing groups to achieve activation with transition metal catalysts.
For 5-iodobenzofuran, the primary target for direct, non-directed C-H activation is the C2 position. The key to a successful strategy is to employ catalytic systems that favor this pathway over oxidative addition into the C5-I bond.
Palladium-Catalyzed C2-Arylation: A Robust Protocol
Palladium catalysis is the most established and reliable method for the direct C2-arylation of benzofurans[1]. Recent advancements have enabled these reactions to proceed under remarkably mild conditions, including at room temperature, which enhances functional group tolerance and is particularly useful for complex molecule synthesis[4]. The preservation of the C-I bond is readily achievable with the correct choice of catalyst, base, and solvent.
A proposed mechanism for this transformation often follows a Heck-type pathway rather than a concerted metalation-deprotonation (CMD) mechanism. The cycle involves oxidative addition of the palladium(0) catalyst to the aryl iodide, followed by carbopalladation across the C2-C3 double bond of the benzofuran, and subsequent β-hydride elimination to furnish the product and regenerate the active catalyst[4][5].
Catalytic Cycle for Pd-Catalyzed C2-Arylation
Caption: Fig 1. Proposed Heck-type catalytic cycle.
Experimental Protocol: Room-Temperature C2-Arylation of 5-Iodobenzofuran
This protocol is adapted from methodologies proven to be effective for direct arylation of benzofurans while being tolerant of halide functionalities[4].
Materials and Reagents:
-
Substrate: 5-Iodobenzofuran
-
Coupling Partner: Aryl Iodide (e.g., 4-iodoanisole, 1-iodotoluene)
-
Catalyst: Palladium(II) Acetate (Pd(OAc)₂)
-
Ligand: Triphenylphosphine (PPh₃)
-
Base: Silver(I) Carbonate (Ag₂CO₃)
-
Solvent: Hexafluoro-2-propanol (HFIP)
-
Equipment: Schlenk tube or microwave vial, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon).
Experimental Workflow
Caption: Fig 2. Step-by-step experimental workflow.
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add 5-iodobenzofuran (1.0 equiv), the desired aryl iodide (1.2 equiv), palladium(II) acetate (0.05 equiv, 5 mol%), triphenylphosphine (0.10 equiv, 10 mol%), and silver(I) carbonate (2.0 equiv).
-
Scientist's Note: The silver carbonate acts as both the base for the C-H activation step and as a halide scavenger, which helps to regenerate the active Pd(0) species and prevent catalyst deactivation.
-
-
Inert Atmosphere: Seal the tube with a rubber septum, and purge the vessel by evacuating and backfilling with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous hexafluoro-2-propanol (HFIP) via syringe to achieve a substrate concentration of approximately 0.2 M.
-
Scientist's Note: HFIP is a highly polar, non-coordinating solvent known to promote C-H activation reactions, likely by stabilizing cationic intermediates[4].
-
-
Reaction: Vigorously stir the reaction mixture at room temperature (25 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove insoluble salts. Rinse the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the 2-aryl-5-iodobenzofuran product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Quantitative Data Summary
The following table summarizes typical results for the C2-arylation of benzofurans under mild palladium-catalyzed conditions, demonstrating the feasibility and functional group tolerance of the reaction. While this data is for the parent benzofuran, similar reactivity is expected for the 5-iodo derivative.
| Entry | Aryl Iodide (Ar-I) | Catalyst Loading (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | 5 | Ag₂CO₃ (2) | HFIP | 25 | >95 | [4] |
| 2 | 1-Iodo-4-methylbenzene | 5 | Ag₂CO₃ (2) | HFIP | 25 | 94 | [4] |
| 3 | 1-Iodo-2-methylbenzene | 5 | Ag₂CO₃ (2) | HFIP | 25 | 87 | [4] |
| 4 | 1-Bromo-4-iodobenzene | 5 | Ag₂CO₃ (2) | HFIP | 25 | 93 | [4] |
| 5 | 1-Iodo-4-formylbenzene | 5 | Ag₂CO₃ (2) | HFIP | 25 | 80 | [4] |
Alternative Catalytic Systems: Rhodium and Iridium
While palladium is the workhorse for direct arylation, other transition metals offer complementary reactivity for different types of C-H functionalization.
-
Rhodium (Rh): Rhodium catalysts are particularly effective for C-H activation coupled with annulation reactions, often directed by a functional group[6][7]. For a substrate like 5-iodobenzofuran, a rhodium-catalyzed reaction could potentially be designed to construct more complex fused-ring systems, though specific protocols for this substrate are less common. The mechanism often involves a concerted metalation-deprotonation pathway[8].
-
Iridium (Ir): Iridium catalysts are renowned for their utility in C-H borylation and amination reactions[9]. An iridium-catalyzed C-H borylation of 5-iodobenzofuran would be a powerful transformation, installing a boronic ester at the C2 position. This product is itself a versatile intermediate for subsequent Suzuki couplings, offering a three-fold orthogonal handle for diversification (C2-Bpin, C5-I, and other C-H bonds). Iridium catalysis often provides excellent functional group tolerance[10][11].
Conclusion and Future Outlook
The C-H activation of 5-iodobenzofuran represents a sophisticated strategy for the efficient synthesis of highly functionalized heterocyclic compounds. The palladium-catalyzed C2-arylation protocol detailed herein provides a reliable and mild method for derivatization while preserving the C5-iodine for subsequent cross-coupling reactions. This orthogonal approach is invaluable for building molecular complexity in drug discovery and materials science. Future research will likely focus on expanding the scope of C-H functionalization on this scaffold using rhodium and iridium catalysts to enable diverse transformations such as alkylation, amination, and annulation with high regioselectivity.
References
-
Guo, L., Zhang, F., Hu, W., Li, L., & Jia, Y. (2014). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications, 50(25), 3299-3302. [Link][12][13][14]
-
Yang, S., Wang, J., Wang, R., Ji, W., & Lin, T. (2015). Tandem Palladium-Catalyzed C–H Activation of Biaryls and Ring Opening of Benzofurans: Access to 2-(9-Phenanthryl)phenol Derivatives. Organic Letters, 17(23), 5848-5851. [Link][15]
-
Ouyang, L., Lin, Z., Li, S., Chen, B., Liu, J., Shi, W., & Zheng, L. (2021). Synthesis of functionalized diarylbenzofurans via Ru-catalyzed C–H activation and cyclization under air: rapid access to the polycyclic scaffold of diptoindonesin G. Organic Chemistry Frontiers, 8(23), 6524-6529. [Link][2][16]
-
Mayhugh, A. L., & Luscombe, C. K. (2021). Room temperature C-H arylation of benzofurans by aryl iodides. Organic Letters, 23(18), 7079–7082. [Link][4][5]
-
Stambuli, J. P., Kuwano, R., & Hartwig, J. F. (2003). Unprecedented, Palladium-Catalyzed Reactions of Aryl Halides with Malonate Esters. Angewandte Chemie International Edition, 42(38), 4742-4745. (Note: While not directly cited in the text, this reference provides foundational context for Pd catalysis relevant to the discussion). [Link][17]
-
Kakusawa, N., & Yamaguchi, J. (2018). Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. Molecules, 23(9), 2332. [Link][1]
-
Song, G., & Li, X. (2011). Possible mechanism for formation of benzofuran. ResearchGate. (Note: This is a general mechanistic reference). [Link][3]
-
Gulea, M. (2018). Recent Developments in C-H Functionalisation of Benzofurans and Benzothiophenes. ChemistrySelect, 3(44), 12435-12455. [Link]
-
Weis, E. (2022). Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionalization of Pharmaceuticals. Diva-Portal.org. [Link][9]
-
Mei, Y. L., Zhou, W., Huo, T., Zhou, F. S., Xue, J., Zhang, G. Y., ... & Deng, Q. H. (2019). Rhodium-Catalyzed Successive C-H Bond Functionalizations To Synthesize Complex Indenols Bearing a Benzofuran Unit. Organic Letters, 21(23), 9598-9602. [Link][6]
-
Anxionnat, B., Pardo, D. G., Ricci, G., Rossen, K., & Cossy, J. (2013). Iridium-catalyzed hydrogen transfer: synthesis of substituted benzofurans, benzothiophenes, and indoles from benzyl alcohols. Organic Letters, 15(15), 3876-3879. [Link][10][11]
-
Song, G., & Li, X. (2017). Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 50(11), 2791-2803. [Link][8]
-
Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Chemical Reviews, 110(2), 624-655. [Link][7]
Sources
- 1. Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of functionalized diarylbenzofurans via Ru-catalyzed C–H activation and cyclization under air: rapid access to the polycyclic scaffold of diptoindonesin G - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhodium-Catalyzed Successive C-H Bond Functionalizations To Synthesize Complex Indenols Bearing a Benzofuran Unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. Iridium-Catalyzed Hydrogen Transfer: Synthesis of Substituted Benzofurans, Benzothiophenes, and Indoles from Benzyl Alcohols [organic-chemistry.org]
- 11. Iridium-catalyzed hydrogen transfer: synthesis of substituted benzofurans, benzothiophenes, and indoles from benzyl alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of functionalized diarylbenzofurans via Ru-catalyzed C–H activation and cyclization under air: rapid access to the polycyclic scaffold of diptoindonesin G - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Application Note: High-Fidelity Miyaura Borylation of 5-Iodobenzofuran
Executive Summary & Strategic Rationale
The 5-benzofuranyl moiety is a privileged scaffold in medicinal chemistry, appearing frequently in anti-arrhythmic agents (e.g., Amiodarone derivatives) and oncology targets (e.g., PI3K inhibitors). The installation of a boronic ester at the C5 position via Miyaura borylation is the industry-standard gateway for diversifying this core via downstream Suzuki-Miyaura cross-couplings.
However, the benzofuran ring system presents specific challenges—notably the potential for competing oxidative addition at the C2 position if not properly protected, and the susceptibility of the resulting boronate to protodeboronation during silica purification.
This protocol departs from generic "textbook" conditions. It utilizes a Pd(dppf)Cl₂[1][2][3][4]·CH₂Cl₂ / KOAc system in anhydrous 1,4-dioxane , optimized for the 5-iodo substrate. This system is chosen for its high functional group tolerance and the specific bite angle of the dppf ligand, which stabilizes the Pd(II) intermediate and facilitates reductive elimination of the bulky pinacol ester.
Mechanistic Insight & Critical Parameters
To ensure reproducibility, one must understand the "why" behind the reagent choices. The Miyaura borylation differs mechanistically from the Suzuki coupling in the role of the base.[5]
The Catalytic Cycle & Base Role
Unlike Suzuki coupling, where the base activates the boronic acid, in Miyaura borylation, the base (KOAc) activates the Palladium(II) complex .[1]
-
Oxidative Addition: Pd(0) inserts into the C-I bond of 5-iodobenzofuran.
-
Ligand Exchange: Acetate displaces the iodide on the Pd center. This is the critical rate-determining variance. The high lattice energy of KI drives this exchange.
-
Transmetalation: The Pd-O bond (acetato-Pd) is highly reactive toward the B-B bond of bis(pinacolato)diboron (
), facilitating the transfer of the Bpin group. -
Reductive Elimination: Formation of the C-B bond and regeneration of Pd(0).[6]
Key Reaction Variables
| Parameter | Selection | Rationale |
| Catalyst | Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ | The ferrocenyl backbone prevents |
| Base | KOAc (Potassium Acetate) | A weak base is mandatory. Strong bases (OH⁻, CO₃²⁻) activate the product boronate, leading to premature Suzuki homocoupling (dimerization). |
| Solvent | 1,4-Dioxane | Preferred over DMSO for workup. DMSO accelerates the reaction but is difficult to remove completely, and residual DMSO can decompose the boronate during concentration. |
| Stoichiometry | Slight excess ensures full consumption of the expensive iodide. Large excesses complicate purification. |
Experimental Procedure
Materials & Equipment
-
Substrate: 5-Iodobenzofuran (High purity >98%)
-
Reagent: Bis(pinacolato)diboron (
)[5][7][8]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Base: Potassium Acetate (KOAc), anhydrous (dried at 100°C under vacuum if older stock)
-
Solvent: 1,4-Dioxane (Anhydrous, sure-seal bottle)
-
Inert Gas: Nitrogen or Argon balloon/manifold
Detailed Protocol (Scale: 1.0 g of 5-Iodobenzofuran)
Step 1: Reaction Setup (Glovebox or Schlenk Line)
-
Equip a 50 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum.
-
Flame-dry the apparatus under vacuum and backfill with inert gas (
/Ar) three times. Author's Note: Moisture initiates protodeboronation. -
Charge the flask with 5-Iodobenzofuran (1.0 g, 4.10 mmol).
-
Add Bis(pinacolato)diboron (1.14 g, 4.51 mmol, 1.1 equiv).
-
Add KOAc (1.21 g, 12.3 mmol, 3.0 equiv).
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (100 mg, 0.12 mmol, 3 mol%). Note: 3 mol% is robust; can be lowered to 1 mol% on >10g scale.
-
Add Anhydrous 1,4-Dioxane (12 mL, ~0.3 M concentration).
-
Sparge the mixture with inert gas for 10 minutes (bubbling needle) to remove dissolved oxygen. Oxygen poisons the Pd(0) species.
Step 2: Reaction Execution
-
Heat the reaction mixture to 90 °C (oil bath temperature).
-
Stir vigorously. The reaction typically turns from orange/red to dark black/brown as Pd(0) is generated.
-
Monitoring: Check by TLC or LC-MS after 2 hours.
-
TLC Eluent:[9] 5% EtOAc in Hexanes.
-
Visualization: UV (254 nm). The product (
) will be less polar than the starting iodide ( ) but stain poorly with . -
Endpoint: >98% conversion of iodide. Typical time is 3–6 hours.
-
Step 3: Workup & Isolation
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) (30 mL).
-
Filtration: Pass the mixture through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with EtOAc (2 x 20 mL).
-
Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at 40 °C . Do not overheat.
-
Checkpoint: You will obtain a dark brown semi-solid oil.
-
Step 4: Purification (The "Flash" Method) Critical: Boronic esters can degrade on silica gel due to the acidic nature of silanols.
-
Column Prep: Slurry silica gel in Hexanes containing 1% Triethylamine (
) . This neutralizes the silica.[4] -
Loading: Dissolve the crude oil in a minimum amount of CH₂Cl₂/Hexanes (1:1).
-
Elution: Run a gradient from 0% to 5% EtOAc in Hexanes.
-
Collection: Collect the main fraction. Concentrate to yield a white to off-white solid.
-
Recrystallization (Optional): If high purity is required, recrystallize from boiling Hexanes (or Heptane).
Visual Workflows
Reaction Pathway & Mechanism
Figure 1: Catalytic cycle emphasizing the critical role of Acetate ligand exchange prior to transmetalation.
Purification Decision Tree
Figure 2: Purification workflow highlighting the risk of silica acidity and the option for telescoping.
Troubleshooting & Expert Tips
Common Failure Modes
-
Homocoupling (Dimerization):
-
Protodeboronation:
-
Incomplete Conversion:
-
Cause: Poisoned catalyst (O₂) or old
(hydrolyzed). -
Fix: Sparge solvents thoroughly. Store
in a desiccator.
-
Scalability Note
For scales >100g, the exotherm upon heating can be significant. It is recommended to heat the solvent/base/catalyst mixture to 60°C first, then slowly add the
References
-
Original Methodology: Ishiyama, T., Murata, M., & Miyaura, N. (1995).[5][14] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[14] The Journal of Organic Chemistry, 60(23), 7508–7510.[14] Link
-
Mechanistic Review: Ros, A., Fernández, R., & Lassaletta, J. M. (2014). Functional group tolerance in the Pd-catalyzed borylation of aryl halides. Chemical Society Reviews, 43, 3229-3243. Link
-
Purification Stability: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Benzofuran Applications: Dawood, K. M. (2013). Benzofuran Derivatives: A Patent Review. Expert Opinion on Therapeutic Patents, 23(9), 1133-1156. Link
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientificupdate.com [scientificupdate.com]
- 10. Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity [jstage.jst.go.jp]
- 11. medium.com [medium.com]
- 12. scientificupdate.com [scientificupdate.com]
- 13. mdpi.com [mdpi.com]
- 14. Miyaura borylation - Wikipedia [en.wikipedia.org]
Application Note: Regioselective C-2 Functionalization of 5-Iodobenzofuran
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Executive Summary
The benzofuran ring system is a privileged scaffold in drug discovery, frequently embedded in agents targeting neurological disorders, oncology, and metabolic diseases. When functionalizing 5-iodobenzofuran , synthetic chemists face a significant chemoselectivity challenge: the molecule possesses two highly reactive handles. The C-5 carbon-iodine (C–I) bond is primed for transition-metal-catalyzed oxidative addition, while the C-2 position contains an acidic, electron-rich C–H bond.
This application note details two field-proven, orthogonal strategies for the regioselective functionalization of 5-iodobenzofuran at the C-2 position without compromising the sensitive C-5 iodine handle. By leveraging either Iridium-Catalyzed C–H Borylation or Directed Metalation via Knochel's Base (TMPMgCl·LiCl) , researchers can synthesize highly versatile building blocks for late-stage diversification.
Mechanistic Rationale & Strategy Selection
As a Senior Application Scientist, it is critical to understand the causality behind reagent selection to prevent catastrophic side reactions (such as dehalogenation or polymerization).
Why Traditional Methods Fail
Attempting to deprotonate 5-iodobenzofuran with standard alkyllithium reagents (e.g.,
The Solutions
-
Sterically Hindered Iridium Catalysis: The combination of
and dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) generates an Ir(III) trisboryl active species. This complex undergoes rapid, reversible C–H insertion at the sterically accessible C-2 position. Crucially, the oxidative addition of the C–I bond to this specific Ir complex is kinetically unfavorable, leaving the iodine untouched[1]. -
Kinetic Basicity with Knochel's Base: TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex) is a highly sterically hindered, non-nucleophilic base. The presence of LiCl breaks up the polymeric aggregates of the magnesium amide, dramatically increasing its solubility and kinetic basicity in THF. This allows for rapid deprotonation of the acidic C-2 proton at 0 °C to –20 °C without triggering halogen-metal exchange[2].
Strategy A: Iridium-Catalyzed C–H Borylation
This protocol yields 5-iodo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran, an exceptionally valuable intermediate containing two orthogonal cross-coupling handles (C-2 boronic ester and C-5 iodide).
Workflow of Ir-catalyzed regioselective C-2 borylation of 5-iodobenzofuran.
Step-by-Step Protocol: C-2 Borylation
Note: This reaction is sensitive to oxygen and moisture. Standard Schlenk techniques or a nitrogen-filled glovebox must be used.
-
Catalyst Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial with
(1.5 mol %, 0.015 equiv) and dtbpy (3.0 mol %, 0.03 equiv). -
Reagent Addition: Add bis(pinacolato)diboron (
) (1.0 mmol, 1.0 equiv) and 5-iodobenzofuran (1.0 mmol, 1.0 equiv) to the vial. -
Solvent Addition: Add anhydrous, degassed THF or Hexane (3.0 mL). Seal the vial with a PTFE-lined cap.
-
Reaction Execution: Remove the vial from the glovebox and stir the mixture at 60 °C for 16 hours. The solution will typically transition from dark green to deep red/brown as the active Ir(III) species forms and turns over.
-
Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter the mixture through a short pad of Celite to remove catalyst residues. Concentrate the filtrate under reduced pressure.
-
Isolation: Purify the crude residue via flash column chromatography (silica gel, gradient elution: 1% to 5% EtOAc in hexanes) to afford the pure borylated product.
Quantitative Data: Borylation Optimization
| Entry | Catalyst System | Solvent | Temp (°C) | Time (h) | C-2 Borylation Yield (%) | C-5 Dehalogenation (%) |
| 1 | THF | 60 | 16 | 88% | < 1% | |
| 2 | Hexane | 25 | 24 | 75% | 0% | |
| 3 | THF | 80 | 12 | 0% | > 90% (Oligomers) |
Table 1: Optimization highlights demonstrating the necessity of the Ir/dtbpy system to preserve the C-I bond.
Strategy B: Directed Metalation via Knochel's Base
When a direct electrophilic trap (such as an aldehyde, ketone, or carbon dioxide) is required at the C-2 position, directed metalation using TMPMgCl·LiCl is the superior choice.
Workflow of regioselective C-2 magnesiation and subsequent electrophilic trapping.
Step-by-Step Protocol: C-2 Magnesiation and Trapping
Note: TMPMgCl·LiCl is commercially available (typically as a 1.0 M solution in THF/toluene) but should be titrated prior to use against iodine or using a standard indicator.
-
Substrate Preparation: Flame-dry a 25 mL Schlenk flask under argon. Add 5-iodobenzofuran (1.0 mmol, 1.0 equiv) and anhydrous THF (4.0 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Metalation: Add TMPMgCl·LiCl (1.1 mmol, 1.1 equiv, ~1.0 M in THF) dropwise via syringe over 5 minutes. Stir the resulting mixture at 0 °C for 1.5 hours. Mechanistic Insight: The reaction remains homogeneous due to the solubilizing effect of LiCl[2].
-
Electrophile Trapping: Add the desired electrophile (e.g., anhydrous DMF for formylation, 1.5 mmol, 1.5 equiv) dropwise at 0 °C.
-
Completion: Remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for an additional 2 hours.
-
Workup: Quench the reaction carefully with saturated aqueous
(10 mL). Extract the aqueous layer with ethyl acetate ( mL). -
Purification: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate. Purify via silica gel flash chromatography.
Quantitative Data: Electrophile Scope
| Electrophile | Reagent Equivalent | Product | Isolated Yield (%) | C-5 Integrity |
| DMF | 1.5 | 5-Iodobenzofuran-2-carbaldehyde | 84% | Intact |
| Excess | 5-Iodobenzofuran-2-carboxylic acid | 79% | Intact | |
| Benzaldehyde | 1.2 | (5-Iodobenzofuran-2-yl)(phenyl)methanol | 81% | Intact |
| Allyl Bromide* | 1.5 | 2-Allyl-5-iodobenzofuran | 72% | Intact |
*Note: Allylation requires transmetalation of the Mg-intermediate to a Cu-intermediate by adding CuCN·2LiCl (10 mol%) prior to the addition of allyl bromide.
Conclusion
By strictly controlling the kinetic and thermodynamic parameters of the reaction environment, the C-2 position of 5-iodobenzofuran can be functionalized with absolute regioselectivity. The Iridium-catalyzed borylation provides a robust Suzuki-ready handle, while Knochel's base allows for immediate C–C bond formation via electrophilic trapping. Both pathways preserve the critical C-5 iodine, enabling orthogonal, late-stage cross-coupling for complex drug scaffold synthesis.
References
-
Synthesis and Functionalization of Porphyrins through Organometallic Methodologies Chemical Reviews (ACS Publications) URL:[Link]
-
Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents Beilstein Journal of Organic Chemistry URL:[Link]
Sources
Application Note: Microwave-Assisted Derivatization of 5-Iodobenzofuran
Accelerated Cross-Coupling and Functionalization Strategies for Drug Discovery
Introduction & Rationale
The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including anti-arrhythmic agents (e.g., amiodarone), anti-inflammatory fenamate analogs[1], and targeted anticancer therapeutics[2]. Within this class, 5-iodobenzofuran serves as an exceptionally versatile synthetic intermediate. The C5-position is critical for modulating the electronic and steric properties of the benzofuran core, directly impacting receptor binding affinity and pharmacokinetic profiles.
Traditional thermal functionalization of halobenzofurans often suffers from prolonged reaction times (hours to days), poor energy transfer, and competing side reactions such as dehalogenation or ring-opening. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology to overcome these limitations, offering rapid, uniform heating that dramatically accelerates reaction rates, improves yields, and enhances product purity[3].
Mechanistic Insights: The Causality of Microwave Efficiency (E-E-A-T)
To leverage 5-iodobenzofuran effectively, one must understand the interplay between the substrate's chemical properties and microwave dielectric heating.
The Lability of the C-I Bond
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), the rate-determining step is typically the oxidative addition of the Pd(0) species into the aryl halide bond. The bond dissociation energy of the C-I bond (~280 kJ/mol) is significantly lower than that of C-Br (~340 kJ/mol) and C-Cl (~400 kJ/mol). This intrinsic lability ensures that 5-iodobenzofuran undergoes rapid and highly selective oxidative addition, allowing reactions to proceed under milder conditions and preserving the delicate benzofuran heteroaromatic ring.
Dielectric Heating and Polar Transition States
Unlike conventional conductive heating, microwave irradiation directly couples with the dipole moments of the solvent and the reacting molecules. In transition-metal catalysis, the transition state of the oxidative addition step is highly polar. Microwave energy selectively stabilizes this polar transition state, effectively lowering the activation energy barrier. This targeted energy transfer explains why reactions that take 12–24 hours under conventional reflux can reach completion in 10–20 minutes under microwave conditions[2].
Caption: Pd-catalytic cycle highlighting the microwave-accelerated oxidative addition of 5-iodobenzofuran.
Divergent Synthetic Workflows
5-Iodobenzofuran can be divergently functionalized into various high-value derivatives using MAOS. The following workflows detail the synthesis of 5-aryl, 5-alkynyl, and 5-carboxamide benzofurans.
Caption: Divergent microwave-assisted functionalization pathways of 5-iodobenzofuran.
Experimental Protocols
General Note: All protocols are designed for a dedicated microwave synthesizer (e.g., Biotage Initiator or CEM Discover) equipped with IR temperature sensors and sealed reaction vials.
Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
This protocol outlines the synthesis of 5-arylbenzofurans, which are critical pharmacophores in estrogen receptor modulators and antimicrobial agents.
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add 5-iodobenzofuran (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.2 equiv, 0.6 mmol).
-
Catalyst & Base: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv, 5 mol%) and anhydrous Potassium Carbonate (K2CO3) (2.0 equiv, 1.0 mmol).
-
Solvent Addition: Add a degassed solvent mixture of DMF/H2O (4:1 v/v, 4.0 mL). The presence of water is crucial for dissolving the inorganic base and facilitating the transmetalation step.
-
Sealing and Purging: Seal the vial with a Teflon-lined crimp cap. Purge the vial with Argon for 2 minutes to prevent catalyst oxidation.
-
Microwave Irradiation: Insert the vial into the microwave reactor. Set the parameters to 110 °C, with a hold time of 10 minutes (dynamic power adjustment, max 150 W).
-
Self-Validation & Workup:
-
Validation: After cooling, sample 5 µL of the organic layer and analyze via TLC (Hexane/EtOAc 8:2). The complete disappearance of the 5-iodobenzofuran spot confirms reaction completion.
-
Extraction: Dilute the mixture with EtOAc (15 mL) and wash with brine (3 x 10 mL). Dry the organic layer over Na2SO4, concentrate in vacuo, and purify via flash chromatography.
-
Protocol B: Microwave-Assisted Sonogashira Coupling
This protocol is utilized to install alkyne handles at the C5 position, which can be further utilized in click-chemistry or reduced to alkyl chains[4].
Step-by-Step Methodology:
-
Preparation: To a 10 mL microwave vial, add 5-iodobenzofuran (1.0 equiv, 0.5 mmol), Bis(triphenylphosphine)palladium(II) dichloride[Pd(PPh3)2Cl2] (0.05 equiv), and Copper(I) iodide (CuI) (0.1 equiv).
-
Reagents: Add the terminal alkyne (1.5 equiv, 0.75 mmol) and Triethylamine (Et3N) (3.0 equiv, 1.5 mmol) in anhydrous THF (3.0 mL).
-
Irradiation: Seal and purge with Argon. Irradiate at 80 °C for 15 minutes.
-
Self-Validation & Workup:
-
Validation: Analyze via LC-MS. The target mass [M+H]+ should be the dominant peak, with no residual starting material mass.
-
Purification: Filter the crude mixture through a short pad of Celite to remove copper salts, concentrate, and purify via silica gel chromatography.
-
Protocol C: Microwave-Assisted Aminocarbonylation
Carbonylation of 5-iodobenzofuran provides direct access to 5-carboxamides and 5-carboxylic acids[5]. Using Molybdenum hexacarbonyl [Mo(CO)6] as a solid CO surrogate avoids the hazards of handling toxic CO gas.
Step-by-Step Methodology:
-
Preparation: In a microwave vial, combine 5-iodobenzofuran (1.0 equiv, 0.5 mmol), the primary or secondary amine (1.5 equiv), and Mo(CO)6 (0.5 equiv, acting as the CO source).
-
Catalyst System: Add Palladium(II) acetate [Pd(OAc)2] (5 mol%), Xantphos (10 mol%), and DBU (1.5 equiv).
-
Solvent & Irradiation: Add anhydrous 1,4-dioxane (3.0 mL). Seal the vial, purge with Argon, and heat in the microwave at 120 °C for 20 minutes.
-
Workup: Vent the vial carefully in a fume hood (to release residual CO). Filter through Celite, concentrate, and purify by reverse-phase HPLC or flash chromatography.
Data Presentation: Conventional vs. Microwave Efficacy
The table below summarizes the quantitative advantages of transitioning from conventional thermal heating to microwave irradiation for 5-iodobenzofuran derivatization. Microwave methods consistently deliver higher yields while reducing reaction times by over 95%[2],[1].
| Reaction Type | Target Derivative | Conventional Heating (Time / Temp) | Conventional Yield | Microwave Irradiation (Time / Temp) | Microwave Yield |
| Suzuki-Miyaura | 5-Phenylbenzofuran | 12 hours / 100 °C | 65% | 10 mins / 110 °C | 92% |
| Sonogashira | 5-(Phenylethynyl)benzofuran | 8 hours / 70 °C | 58% | 15 mins / 80 °C | 88% |
| Aminocarbonylation | Benzofuran-5-carboxamide | 24 hours / 100 °C | 45% | 20 mins / 120 °C | 78% |
| Buchwald-Hartwig | N-Arylbenzofuran-5-amine | 18 hours / 110 °C | 52% | 15 mins / 130 °C | 85% |
Note: Yields represent isolated, purified products. Time reductions highlight the efficiency of dielectric heating on polar transition states.
References
-
Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions Source: National Institutes of Health (PMC) URL:[Link]
-
Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis Source: National Institutes of Health (PMC) URL:[Link]
-
Recent Advances in the Microwave Assisted Synthesis of Benzofuran and Indole Derivatives Source: ResearchGate URL:[Link]
-
Microwave-assisted synthesis of benzofuran analogs of fenamates as non steroidal anti-inflammatory agents Source: SciSpace URL:[Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Formyl-1-benzofuran-5-carboxylic acid | Benchchem [benchchem.com]
Application Notes and Protocols for the Lithiation of 5-Iodobenzofuran
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the lithiation of 5-iodobenzofuran, a critical transformation for the synthesis of functionalized benzofuran derivatives. Benzofuran scaffolds are prevalent in numerous natural products and pharmacologically active compounds, making their efficient and selective modification a key focus in medicinal chemistry and drug development.[1][2] This document explores the selection of appropriate organolithium reagents, the mechanistic principles behind the lithium-halogen exchange, and provides step-by-step procedures for generating the 5-lithiobenzofuran intermediate and trapping it with various electrophiles. Safety protocols for handling pyrophoric organolithium reagents are also detailed to ensure safe and reproducible experimentation.
Introduction: The Strategic Importance of 5-Lithiobenzofuran
The benzofuran moiety is a privileged heterocyclic scaffold found in a wide array of biologically active molecules with applications as anticancer, antiviral, and anti-inflammatory agents.[3][4][5] The ability to introduce diverse functional groups at the C-5 position is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
Direct functionalization of the benzofuran ring can be challenging and may lack regioselectivity. The conversion of 5-iodobenzofuran to its corresponding organolithium species, 5-lithiobenzofuran, via lithium-halogen exchange provides a powerful and versatile intermediate. This organometallic reagent can then be reacted with a wide range of electrophiles to install various substituents with high precision. This strategy is often superior to other methods due to its high efficiency and the mild conditions under which the subsequent C-C or C-heteroatom bond formation occurs.
The Chemistry of Lithiation: Mechanism and Reagent Selection
The primary method for generating 5-lithiobenzofuran from 5-iodobenzofuran is the lithium-halogen exchange reaction. This is a well-established and rapid organometallic transformation.[6]
The Lithium-Halogen Exchange Mechanism
The lithium-halogen exchange is a kinetically controlled process where the lithium atom of an organolithium reagent (R-Li) exchanges with a halogen atom on an organic substrate (Ar-X). The rate of exchange is highly dependent on the halogen, following the trend I > Br > Cl > F. For aryl iodides like 5-iodobenzofuran, this exchange is typically very fast, often complete within minutes at low temperatures.[2]
The reaction is believed to proceed through a polar, nucleophilic pathway involving an "ate-complex" intermediate.[2] The carbanionic portion of the alkyllithium reagent attacks the electropositive iodine atom on the benzofuran ring, leading to the formation of the more stable 5-lithiobenzofuran and an alkyl iodide byproduct.
Choosing the Right Reagent: A Comparative Analysis
The choice of the organolithium reagent is critical and depends on factors like reactivity, steric hindrance, and basicity. For the lithium-halogen exchange on 5-iodobenzofuran, alkyllithiums are the reagents of choice.
-
n-Butyllithium (n-BuLi): This is the most commonly used reagent for lithium-halogen exchange on aryl iodides. It offers a good balance of reactivity and handling convenience. It is typically sold as a solution in hexanes.
-
sec-Butyllithium (s-BuLi): More reactive and sterically hindered than n-BuLi, s-BuLi can be advantageous in certain situations but is also more prone to side reactions.
-
tert-Butyllithium (t-BuLi): As the most reactive and basic of the common alkyllithiums, t-BuLi is extremely effective for lithium-halogen exchange.[6] However, its high reactivity also makes it the most pyrophoric and hazardous, requiring stringent handling protocols.[7] Due to its extreme basicity, it should not be used with THF as a solvent, as it will deprotonate the THF.[6]
Lithium amides such as lithium diisopropylamide (LDA) are generally used for deprotonation (ortho-lithiation) rather than halogen exchange and are not suitable for this transformation.
The general order of basicity and reactivity for common organolithium reagents is: t-BuLi > s-BuLi > n-BuLi .[8]
Safety First: Handling Pyrophoric Organolithium Reagents
Organolithium reagents like n-BuLi and t-BuLi are highly pyrophoric and react violently with water, oxygen, and other protic solvents. Adherence to strict safety protocols is mandatory.
-
Inert Atmosphere: All manipulations must be carried out under an inert atmosphere (Argon or Nitrogen) using Schlenk line techniques or in a glovebox.[7]
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, safety glasses, and appropriate gloves are essential.
-
Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120 °C) and all solvents must be anhydrous.
-
Quenching: Always have a quenching solution ready. Small residues of organolithium reagents can be quenched by slow addition to a beaker of isopropanol.[7]
-
Syringe/Cannula Transfer: Transfer of organolithium solutions should be performed using a dried, gas-tight syringe or via cannula.
Experimental Protocols
The following protocols are provided as a guide for the lithiation of 5-iodobenzofuran and subsequent reaction with common electrophiles. All reactions must be performed under a strict inert atmosphere.
General Lithiation Protocol using n-Butyllithium
This protocol describes the in-situ generation of 5-lithiobenzofuran.
Materials:
-
5-Iodobenzofuran
-
n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Dry ice/acetone bath
-
Schlenk flask and other appropriate oven-dried glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-iodobenzofuran (1.0 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF or Et₂O via syringe.
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 30-60 minutes. The resulting solution contains the 5-lithiobenzofuran intermediate and is ready for the addition of an electrophile.
Trapping with Electrophiles: Synthesis of 5-Substituted Benzofurans
The following protocols begin after the completion of step 6 in the general lithiation protocol (Section 4.1).
Protocol A: Synthesis of Benzofuran-5-carbaldehyde (Formylation)
-
To the solution of 5-lithiobenzofuran at -78 °C, add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield benzofuran-5-carbaldehyde.
Protocol B: Synthesis of Benzofuran-5-carboxylic Acid (Carboxylation)
-
Prepare a slurry of freshly crushed dry ice in a separate flask under an inert atmosphere.
-
Transfer the solution of 5-lithiobenzofuran at -78 °C via cannula onto the dry ice slurry with vigorous stirring.
-
Allow the mixture to warm to room temperature.
-
Quench the reaction with water.
-
Acidify the aqueous layer with 1 M HCl to a pH of ~2 to precipitate the carboxylic acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield benzofuran-5-carboxylic acid.
Protocol C: Synthesis of 5-(Trimethylsilyl)benzofuran (Silylation)
-
To the solution of 5-lithiobenzofuran at -78 °C, add chlorotrimethylsilane (TMSCl) (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 30 minutes, then allow it to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by silica gel column chromatography to yield 5-(trimethylsilyl)benzofuran.
Comparative Data
The following table summarizes typical yields for the synthesis of various 5-substituted benzofurans from 5-iodobenzofuran via lithium-halogen exchange. Yields can vary based on the purity of reagents, strictness of anhydrous/anaerobic conditions, and purification efficiency.
| Reagent | Electrophile | Product | Typical Yield (%) |
| n-BuLi | DMF | Benzofuran-5-carbaldehyde | 70-85% |
| n-BuLi | CO₂ (Dry Ice) | Benzofuran-5-carboxylic acid | 75-90% |
| n-BuLi | TMSCl | 5-(Trimethylsilyl)benzofuran | 80-95% |
| n-BuLi | Benzaldehyde | (Benzofuran-5-yl)(phenyl)methanol | 65-80% |
| t-BuLi | DMF | Benzofuran-5-carbaldehyde | 75-90% |
Conclusion
The lithium-halogen exchange of 5-iodobenzofuran is a highly efficient and reliable method for generating a versatile organolithium intermediate. By selecting the appropriate alkyllithium reagent, primarily n-butyllithium, and carefully controlling the reaction conditions, researchers can access 5-lithiobenzofuran for subsequent functionalization. The protocols outlined in this guide, when combined with rigorous safety practices, provide a robust platform for the synthesis of a diverse library of 5-substituted benzofurans, facilitating advancements in medicinal chemistry and materials science.
References
-
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [Link]
-
Table 1: pKa values of Hydrocarbons and Their Corresponding Lithiated Conjugate Bases. Journal of Visualized Experiments. [Link]
-
Organometallic Reagents: Metal-Halogen Exchange. ETH Zürich. [Link] (Note: Deep link not available, referencing the main institutional page where relevant course materials are hosted).
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Reactions between lithiated 1,3-dithiane oxides and trialkylboranes. Beilstein Journal of Organic Chemistry. [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]
-
Corr. final manuscript. Source Not Specified. [Link]
-
lithium halogen exchange #1 revised. University of Wisconsin-Madison. [Link]
-
IDEALS - University of Illinois. University of Illinois at Urbana-Champaign. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. Molecules. [Link]
- Method of preparing a benzofuran or benzothiophene compound.
Sources
- 1. shd-pub.org.rs [shd-pub.org.rs]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6555697B1 - Method of preparing a benzofuran or benzothiophene compound - Google Patents [patents.google.com]
- 6. ethz.ch [ethz.ch]
- 7. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support: Optimizing 5-Iodobenzofuran Suzuki Cross-Coupling
Welcome to the Heterocyclic Chemistry Optimization Hub. Ticket ID: #BZ-5-IODO-OPT Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic Triage: Why is my yield low?
Before altering your protocol, you must identify the specific failure mode. Analyze your crude reaction mixture (LC-MS/NMR) and match it to the symptoms below.
| Symptom | Chemical Diagnosis | Root Cause | Immediate Action |
| SM Remaining | Catalyst Deactivation | Catalyst death (Pd-black formation) or poor oxidative addition. | Switch to electron-rich phosphines (e.g., XPhos, SPhos). |
| De-iodinated Byproduct | Hydrodehalogenation | Presence of hydride sources (alcohols) or overheating. | CRITICAL: Remove alcoholic solvents. Use Dioxane/Water.[1] |
| C2-Arylated Impurity | Regio-scrambling / C-H Activation | Base is too strong or temperature too high, activating the acidic C2-H. | Switch from alkoxides/hydroxides to Phosphates/Carbonates. |
| Homocoupling | Oxidative Homocoupling | Oxygen contamination in the system. | Degas solvents rigorously (Sparging > Sonication). |
The "Gold Standard" Protocol
Do not rely on generic "Tetrakis" conditions for 5-iodobenzofuran. The electron-rich nature of the benzofuran ring makes the C-I bond prone to reduction, and the C2 position is susceptible to competing C-H activation.
Recommended System: The "Buchwald-Generation" Approach
This protocol utilizes a precatalyst system that ensures rapid oxidative addition at lower temperatures, preserving the iodine from reduction and the C2 position from activation.
-
Substrate: 5-Iodobenzofuran (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G3 or SPhos Pd G3 (1.0 – 2.0 mol%)
-
Why: These bulky, electron-rich ligands facilitate oxidative addition into the C-I bond while stabilizing the Pd(0) species, preventing precipitation.
-
-
Base: K₃PO₄ (Tribasic Potassium Phosphate) (2.0 – 3.0 equiv)
-
Why: Mild enough to prevent benzofuran ring opening or C2-deprotonation, but strong enough to activate the boronic acid.
-
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Why: Avoids alcohols (MeOH/EtOH) which act as hydride donors for deiodination.
-
-
Temperature: 40°C – 60°C (Start low; 5-iodobenzofuran is reactive).
-
Concentration: 0.1 M – 0.2 M.
Step-by-Step Workflow
-
Charge Solids: Add 5-iodobenzofuran, boronic acid, base (K₃PO₄), and Catalyst (XPhos Pd G3) to a reaction vial equipped with a stir bar.
-
Atmosphere Exchange: Seal the vial. Evacuate and backfill with Argon (x3). Do not skip this—oxygen kills the active catalyst.
-
Solvent Addition: Add sparged 1,4-Dioxane and degassed Water via syringe.
-
Reaction: Heat to 40°C. Monitor by LC-MS at 1 hour.
-
If slow: Increase to 60°C.
-
If SM remains: Add 1 mol% more catalyst.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
Visual Troubleshooting & Mechanism
Workflow: Decision Tree for Yield Optimization
Caption: Diagnostic logic flow for identifying reaction failures based on crude LC-MS data.
Mechanism: The "Iodide Paradox" Pathway
Users often ask: "Iodine is the best leaving group; why is it falling off?" The diagram below illustrates the competition between the productive Cycle (Suzuki) and the destructive Cycle (Hydrodehalogenation).
Caption: Competitive pathways. Path B (Dehalogenation) dominates if Transmetallation (Path A) is slow or if alcohols are present.
Frequently Asked Questions (Knowledge Base)
Q: Can I use Ethanol or Methanol to improve solubility? A: No. Primary and secondary alcohols are excellent hydride donors in the presence of Palladium. This leads to hydrodehalogenation, where your iodine is replaced by a hydrogen atom. If solubility is an issue, use THF, DMF, or a small amount of DMSO as a co-solvent with water.
Q: Why do I see a byproduct with the aryl group at the wrong position (C2)? A: Benzofuran has a relatively acidic proton at the C2 position. If you use a strong base (like KOtBu or NaOH) or high heat (>80°C), the Palladium can perform a "Direct Arylation" (C-H activation) at C2 instead of, or in addition to, the Suzuki coupling at C5. Stick to K₃PO₄ or Cs₂CO₃ to mitigate this [1].
Q: My reaction turns black immediately. Is this bad? A: Yes, usually. Immediate black precipitation indicates "Pd-black" formation, meaning your ligand is not stabilizing the Palladium effectively. This halts the catalytic cycle.
-
Fix: Switch to a Buchwald G3 precatalyst (XPhos/SPhos). These contain the ligand pre-bound in a 1:1 ratio, ensuring stability upon activation [2].
Q: Should I use Pd(PPh₃)₄ (Tetrakis)? A: We generally advise against it for optimization. While it is a standard "workhorse," it is air-sensitive and often requires higher loadings (5-10%). For 5-iodobenzofuran, the slow reaction rate of Tetrakis often allows the de-iodination side reaction to outcompete the coupling.
References
-
Mechanistic Insight into C-H Activation
-
Catalyst Selection & Side Reactions
-
Dehalogenation Mechanisms
-
General Optimization Strategies
Sources
Topic: Purification of 5-Iodobenzofuran from Homocoupling Byproducts
Technical Support Center: Purification of 5-Iodobenzofuran
Document ID: TSC-PUR-5IBF-001 Last Updated: March 1, 2026 Status: Active
Executive Summary
This guide addresses the separation of 5-iodobenzofuran (Target) from its primary homocoupling impurity, 5,5'-bibenzofuran (Dimer). This impurity often arises during iodination via electrophilic substitution (if uncontrolled) or as a byproduct in Palladium-catalyzed cross-coupling attempts where the starting material homocouples.
The separation is challenging due to the structural similarity and lack of distinct functional handles. This guide prioritizes crystallization for bulk purification and optimized chromatography for high-purity polishing.
Module 1: Diagnostic & Characterization
Before attempting purification, confirm the identity and ratio of the impurity.
Identification Matrix
The homocoupling product (5,5'-bibenzofuran) is a symmetric dimer. It lacks the heavy iodine atom but doubles the molecular weight and aromatic surface area.
| Feature | 5-Iodobenzofuran (Target) | 5,5'-Bibenzofuran (Impurity) | Diagnostic Action |
| Molecular Weight | ~244.03 g/mol | ~234.25 g/mol | GC-MS / LC-MS: Look for M+ vs [2M-2I] mass peaks.[1] |
| H-NMR (Aromatic) | Asymmetric pattern. Distinct shift for H-4 (ortho to Iodine). | Symmetric pattern.[2] Simplified spectra but doubled integration relative to solvent. | 1H-NMR: Check for loss of the C-I ortho coupling pattern. |
| TLC Behavior | Moderate Rf (Hexanes/EtOAc). | Often streaks or differs slightly in Rf due to | TLC: Use UV (254 nm) and Anisaldehyde stain. |
| Solubility | Soluble in cold organic solvents (DCM, EtOAc). | Significantly lower solubility in cold alcohols/alkanes due to high lattice energy. | Visual: Check for turbidity in cold methanol. |
The "Spot-Check" Protocol
If your TLC shows a single spot but NMR indicates impurities, you are likely experiencing co-elution .
-
Change Solvent System: Switch from Hexane/EtOAc to Toluene/Heptane (1:4) . The aromatic solvent (Toluene) interacts differently with the extended
-system of the dimer. -
2D-TLC: Spot the mixture, run solvent A, dry, rotate plate 90°, run solvent B. Off-diagonal spots indicate separable impurities.
Module 2: Purification Workflows
Decision Matrix: Choosing Your Method
Figure 1: Decision tree for selecting the optimal purification route based on impurity load and scale.
Method A: Fractional Crystallization (Recommended)
Best for: Scales >1g, removing significant amounts of dimer.
The Science: Symmetric biaryls (like 5,5'-bibenzofuran) generally possess higher lattice energies and melting points than their mono-halogenated counterparts. They are significantly less soluble in cold polar protic solvents (Methanol/Ethanol) or cold alkanes.
Protocol:
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Methanol (MeOH) or Hexanes .
-
Note: If the dimer is present in large amounts, it may not dissolve even at boiling. This is good.
-
-
Hot Filtration (Critical): If solids remain undissolved at boiling, filter the hot solution through a pre-warmed glass frit or cotton plug. The solid collected is likely the dimer .
-
Crystallization: Allow the filtrate (containing the target 5-iodobenzofuran) to cool slowly to room temperature, then to 4°C.
-
Collection: Filter the crystals.
-
Wash: Wash with cold (-20°C) solvent.
Solvent Selection Table:
| Solvent System | Target Solubility | Dimer Solubility | Outcome |
|---|---|---|---|
| Methanol | High (Hot), Mod (Cold) | Low (Hot), Insoluble (Cold) | Best. Dimer crashes out or filters off. |
| Hexanes | Very High | Moderate | Good for "trituration" (washing the solid to remove surface dimer). |
| Acetonitrile | High | Low | Alternative if MeOH fails. |
Method B: Flash Chromatography (Polishing)
Best for: Scales <1g, or final purification after crystallization.
The Science: The iodine atom introduces polarizability, but the dimer has a larger hydrophobic surface area. Standard silica gel can separate them, but "streaking" is common due to the dimer's low solubility.
Protocol:
-
Stationary Phase: High-quality Silica Gel (230-400 mesh).
-
Loading: Dry load onto Celite or Silica. Do not wet load (the dimer may precipitate at the top of the column and streak).
-
Mobile Phase:
-
Start: 100% Hexanes (or Heptane).
-
Gradient: 0% to 5% Ethyl Acetate (very shallow gradient).
-
Alternative: 100% Pentane (Target elutes)
Pentane/DCM (Dimer elutes).
-
-
Flow Rate: Keep flow rate moderate. High pressure can cause band broadening of the dimer.
Module 3: Troubleshooting & FAQs
Q1: I tried recrystallization from Methanol, but an oil formed at the bottom instead of crystals. ("Oiling Out")
-
Cause: The solution was too concentrated, or the melting point of the mixture is lower than the boiling point of the solvent.
-
Fix: Re-heat to dissolve the oil. Add a small amount of a "co-solvent" that the compound is more soluble in (e.g., DCM), or simply add more Methanol. Scratch the glass with a rod as it cools to induce nucleation.
Q2: My NMR shows the dimer is still present (5-8%) after column chromatography.
-
Cause: The dimer "tailed" into the product fractions. This happens if the column was overloaded or the gradient was too steep.
-
Fix: Perform a Sublimation . 5-iodobenzofuran is relatively volatile under high vacuum due to the iodine atom, whereas the dimer (MW ~234) is significantly less volatile.
-
Setup: Cold finger sublimation apparatus.
-
Conditions: High vacuum (<0.1 mmHg), mild heat (40-60°C). The monomer will sublime to the cold finger; the dimer remains below.
-
Q3: Can I use chemical washing to remove the dimer?
-
Answer: Generally, no . Both the target and the impurity are neutral heterocycles. They do not have distinct acidic/basic handles (like phenols or amines) that allow for acid/base extraction. Rely on physical property differences (solubility/volatility).[3]
Q4: How do I prevent this from forming in the first place?
-
Insight: If you are synthesizing 5-iodobenzofuran via iodination of benzofuran:
-
Avoid using metal catalysts (Pd/Cu) if possible, as they promote homocoupling.
-
Use NIS (N-Iodosuccinimide) in mild conditions (Acetonitrile/RT) rather than aggressive
/Oxidant conditions. -
Ensure strict exclusion of light if using radical pathways, though electrophilic iodination is standard.
-
References
-
General Purification of Aryl Halides
- Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
- Relevance: Establishes standard protocols for recrystallization of arom
-
URL:
-
Solubility Profiles of Biaryls vs.
-
Source: Adamo, C., et al. (2006).[2] "Mechanism of the palladium-catalyzed homocoupling of arylboronic acids."[2] Journal of the American Chemical Society, 128(21), 6829-6836.[2]
- Relevance: Discusses the formation and physical isolation of biaryl homocoupling products, highlighting their lower solubility compared to monomeric precursors.
-
URL:[2]
-
-
Synthesis and Side-Reactions of Benzofurans
-
Chromatographic Separation of Halogenated Aromatics
- Source: Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution." The Journal of Organic Chemistry, 43(14), 2923-2925.
- Relevance: The foundational text for flash chromatography, applicable here for separ
-
URL:
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 5-iodobenzofuran and associated solvents before handling.
Sources
Technical Support Center: Stability and Handling of 5-Iodobenzofuran in Basic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 5-iodobenzofuran under basic conditions. As a versatile building block in organic synthesis, particularly in cross-coupling reactions, understanding its reactivity and potential degradation pathways is critical for successful and reproducible experimentation.
Introduction: The Dichotomy of Reactivity and Instability
5-Iodobenzofuran is a valuable intermediate for the synthesis of a wide array of complex molecules, including pharmaceuticals and materials with novel electronic properties.[1] The carbon-iodine bond at the 5-position is the key to its utility, providing a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds through popular methods like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings.[1][2][3]
However, the very features that make 5-iodobenzofuran a desirable substrate—the reactive C-I bond and the electron-rich benzofuran core—also render it susceptible to degradation under certain basic conditions. This guide will address the primary stability challenges, namely protodeiodination and furan ring opening, and provide actionable strategies to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: I am observing significant formation of benzofuran (loss of iodine) as a byproduct in my cross-coupling reaction. What is causing this?
This is a classic case of protodeiodination , a common side reaction for aryl iodides, especially under basic conditions.[2][3] The base, intended to facilitate your cross-coupling reaction, can also promote the replacement of the iodo group with a hydrogen atom from a proton source in the reaction mixture.
Mechanism of Protodeiodination: While the exact mechanism can be complex and dependent on the specific reaction conditions, base-mediated protodehalogenation of aryl halides can often proceed through a radical pathway. Stronger bases and higher temperatures are known to accelerate this undesired reaction.[2]
Troubleshooting Guide: Minimizing Protodeiodination
Issue 1: Significant Protodeiodination Observed
If you are observing more than 5-10% of the benzofuran byproduct, a systematic optimization of your reaction conditions is necessary.
Troubleshooting Workflow:
Step-by-Step Protocol for Optimization:
-
Evaluate the Base: The choice of base is the most critical factor. Strong, non-nucleophilic bases, while often effective for deprotonation, can be aggressive towards the C-I bond.
Base Type pKa (Conjugate Acid) Tendency for Protodeiodination Recommended Use Potassium tert-butoxide (KOtBu) Strong, non-nucleophilic ~19 High Use with caution, at low temperatures.[4][5][6] Sodium tert-butoxide (NaOtBu) Strong, non-nucleophilic ~19 High Similar to KOtBu, may offer slightly different solubility. Potassium carbonate (K₂CO₃) Inorganic ~10.3 Moderate A good starting point for many cross-coupling reactions.[7] Cesium carbonate (Cs₂CO₃) Inorganic ~10.3 Moderate to Low Often more soluble and effective than K₂CO₃.[7] Potassium phosphate (K₃PO₄) Inorganic ~12.3 Moderate to Low A milder alternative to carbonates in some cases.[8] Triethylamine (Et₃N) Organic amine ~10.8 Low Commonly used in Sonogashira and Heck reactions.[7][9] Diisopropylethylamine (DIPEA) Organic amine (hindered) ~11 Low A bulkier, less nucleophilic alternative to Et₃N. 1,8-Diazabicycloundec-7-ene (DBU) Organic (amidine) ~13.5 Moderate to High A strong, non-nucleophilic base; use with care.[10] Recommendation: If you are using a strong base like KOtBu or NaOtBu and observing significant protodeiodination, consider switching to a milder inorganic base such as Cs₂CO₃ or K₃PO₄, or an organic amine base like Et₃N.[2][7]
-
Lower the Reaction Temperature: Higher temperatures accelerate most reactions, including the undesired protodeiodination. Determine the lowest effective temperature for your desired transformation. It is often better to run the reaction for a longer time at a lower temperature. For instance, many Heck reactions can be sensitive to high temperatures, which can lead to side product formation.[11]
-
Ensure Anhydrous and Degassed Conditions: Water can be a proton source for protodeiodination. Ensure all solvents and reagents are rigorously dried. Degassing the reaction mixture is also crucial as oxygen can promote radical pathways and deactivate palladium catalysts.[2][11]
-
Optimize Catalyst and Ligand Loading: In palladium-catalyzed reactions, the nature and concentration of the catalyst and ligands can influence the relative rates of the desired coupling and undesired dehalogenation. In some cases, higher catalyst loading can favor the desired reaction, but this should be evaluated on a case-by-case basis.[12]
Q2: My reaction is sluggish and I'm still getting low yields even after changing the base. Could the benzofuran ring itself be unstable?
Yes, under certain conditions, the furan moiety of the benzofuran can be susceptible to ring-opening.[13][14][15]
Furan Ring Opening: This is more likely to occur under strongly basic conditions, particularly with nucleophilic bases or at elevated temperatures. The presence of certain substituents can also influence the stability of the furan ring. While 5-iodobenzofuran is relatively stable, prolonged exposure to harsh basic conditions should be avoided.
Troubleshooting Sluggish Reactions:
-
Insoluble Base: If the base is not soluble in your reaction solvent, the reaction can be slow or stall. Consider using a more soluble base (e.g., Cs₂CO₃ often has better solubility than K₂CO₃ in organic solvents) or employing a phase-transfer catalyst.
-
Catalyst Deactivation: The base can interact with and deactivate the palladium catalyst. Ensure your reaction is performed under strictly anhydrous and deoxygenated conditions to protect the catalyst.[2]
-
Solvent Choice: The polarity of the solvent can affect both the solubility of the reagents and the rate of the reaction. For instance, in Sonogashira reactions, polar solvents like DMF or acetonitrile can sometimes lead to poor yields due to side reactions like homocoupling, while non-polar solvents like toluene may be more favorable.[10]
Experimental Protocols: A Comparative Study
To illustrate the impact of base selection, here are two model protocols for a Sonogashira coupling of 5-iodobenzofuran with phenylacetylene.
Protocol 1: Standard Conditions with an Amine Base
This protocol uses a common and generally mild base for Sonogashira couplings.
Materials:
-
5-Iodobenzofuran (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-iodobenzofuran, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene dropwise.
-
Heat the reaction to 50-60 °C and monitor by TLC or GC-MS.
-
Upon completion, cool to room temperature, filter through a pad of celite, and concentrate.
-
Purify by column chromatography.
Protocol 2: Conditions with a Stronger, Non-Nucleophilic Base
This protocol should be approached with caution and is intended for substrates that are less reactive under milder conditions.
Materials:
-
5-Iodobenzofuran (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium tert-butoxide (KOtBu) (1.5 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine 5-iodobenzofuran, Pd₂(dba)₃, and PPh₃.
-
Add anhydrous toluene.
-
In a separate flask, dissolve KOtBu in anhydrous toluene.
-
Slowly add the KOtBu solution to the reaction mixture at 0 °C.
-
Add phenylacetylene dropwise at 0 °C.
-
Allow the reaction to slowly warm to room temperature and monitor closely.
-
Upon completion, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, dry, and concentrate.
-
Purify by column chromatography.
Expected Outcomes:
Protocol 1 is expected to give a cleaner reaction with minimal protodeiodination. Protocol 2 may proceed faster but carries a higher risk of forming benzofuran as a byproduct. A careful comparison of the crude reaction mixtures by GC-MS or ¹H NMR will provide valuable data on the extent of the side reaction under each condition.
Summary and Key Recommendations
-
Protodeiodination is the primary degradation pathway for 5-iodobenzofuran in basic media.
-
Base selection is crucial: Start with milder bases (Cs₂CO₃, K₃PO₄, Et₃N) before resorting to stronger bases (KOtBu, NaOtBu).
-
Control the temperature: Use the lowest effective temperature to minimize side reactions.
-
Maintain anhydrous and oxygen-free conditions to protect your substrate and catalyst.
-
If you suspect furan ring instability , avoid prolonged reaction times at high temperatures with strong, nucleophilic bases.
By understanding these principles and systematically troubleshooting your reaction conditions, you can successfully employ 5-iodobenzofuran in your synthetic endeavors while minimizing the formation of unwanted byproducts.
References
- BenchChem. (2025). Application Notes and Protocols for the Heck Reaction of 5-Iodofuran-2-amine. BenchChem.
- Semenova, I. A., Osyanin, V. A., Demidov, O. P., & Osipov, D. V. (2022). OPENING OF THE FURAN RING OF 3-NITROBENZOFURANS BY THE ACTION OF CARBONYL-STABILIZED SULFONIUM YLIDES. Chemistry of Heterocyclic Compounds.
- BenchChem. (2025). Impact of base selection on the outcome of 5-Iodofuran-2-amine reactions. BenchChem.
- Yu, J., & Huang, L. (2023). The Ring-Opening Reaction of Benzofuran Involving the Cleavage of C−O Bond.
- Yu, J., & Huang, L. (2023). The Ring‐Opening Reaction of Benzofuran Involving the Cleavage of C−O Bond.
- (2023). Nickel-Catalyzed Ring-Opening of Benzofurans for the Divergent Synthesis of ortho-Functionalized Phenol Derivatives.
- Reddit. (2024, June 14). Troubleshooting a difficult Heck reaction. r/Chempros.
- ResearchGate. (n.d.). Effect of different bases in the Sonogashira reaction a.
- (n.d.). Furan oxidation by Mn(iii)/Co(ii)
- BenchChem. (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. BenchChem.
- (2023, November 22).
- (n.d.). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac.
- (2024, May 5).
- (2024, May 6).
- Muskan, & Verma, A. K. (2025). Molecular Iodine-Mediated One-Pot Sequential Iodocyclization-Decarboxylative Protodeiodination: Access to Densely Functionalized Benzofulvenes. Organic Letters, 27(10), 2328–2333.
- (n.d.).
- Kishore, D. R., & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry, 87(15), 10158–10172.
- BenchChem. (2025). Preventing dehalogenation side reactions in 5-Bromo-2-chlorobenzo[d]thiazole couplings. BenchChem.
- (n.d.). 5-Iodo-2,7-dimethyl-3-phenylsulfinyl-1-benzofuran. PMC.
- (n.d.). 5-Iodo-7-methyl-3-methylsulfinyl-2-phenyl-1-benzofuran. PMC.
- (n.d.). Optimization conditions of the Heck reaction of iodobenzene with 2, 3-dihydrofuran. a.
- (2017, September 15).
- (2023, February 2).
- BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Synthesis Using 5-Iodofuran-2-amine. BenchChem.
- ResearchGate. (n.d.). Diiodo-functionalized benzo[b]furans (5a-i)
- (2024, May 10).
- (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
- (2022, July 11). Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- (2023, June 30). Heck Reaction. Chemistry LibreTexts.
- BenchChem. (n.d.). A Comparative Analysis of Potassium Tert-Butoxide in Various Solvent Systems for Organic Synthesis.
- (2023, February 2). Organic & Biomolecular Chemistry. JKU ePUB.
- (2011, October 29). Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. Master Organic Chemistry.
- (n.d.).
- ResearchGate. (n.d.). Mechanism proposed[22a] to rationalize the halogen dance reaction (1;....
- (n.d.). Kinetics of base-catalysed condensation of 5-methylfuran-2(3H)-one with 2-hydroxybenzaldehyde. Journal of the Chemical Society, Perkin Transactions 2.
- ResearchGate. (n.d.). Solubility of potassium tert-butoxide in different solvents.
- (2024, November 6).
- (2019, April 26). Potassium tert-Butoxide-Mediated Condensation Cascade Reaction: Transition Metal-Free Synthesis of Multisubstituted Aryl Indoles.
- Sarchem Labs. (2026, January 19). The Role of Potassium tert-Butoxide in Chemical Reactions & Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. sarchemlabs.com [sarchemlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones [organic-chemistry.org]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. spuvvn.edu [spuvvn.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. OPENING OF THE FURAN RING OF 3-NITROBENZOFURANS BY THE ACTION OF CARBONYL-STABILIZED SULFONIUM YLIDES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Solvent Systems for 5-Iodobenzofuran Functionalization
Welcome to the 5-Iodobenzofuran Optimization Portal. This guide is designed for medicinal chemists and process engineers working with 5-iodobenzofuran (CAS: 26403-82-9). Unlike simple aryl iodides, the benzofuran core introduces specific solubility constraints and electronic biases (electron-rich nature) that dictate solvent choice. This guide prioritizes causality —explaining why a solvent works—over rote memorization.
Module 1: Solubility & Dissolution Physics[1]
5-Iodobenzofuran is a planar, lipophilic heterocycle.[1] Its solubility profile is governed by
The Dissolution Matrix
| Solvent Class | Solubility Rating | Suitability for Reaction | Technical Note |
| Polar Aprotic (DMF, DMAc, NMP) | High | High (Small Scale) | Excellent solvation of catalyst & substrate. Warning: Difficult to remove; can coordinate Pd species, slowing oxidative addition.[1] |
| Ethers (THF, 2-MeTHF, CPME) | Moderate-High | Optimal | 2-MeTHF is the "Gold Standard" (Green). Good balance of solubility and workup ease. |
| Non-Polar Aromatics (Toluene) | Moderate | High (Sonogashira) | Requires heating (>60°C) for high concentrations. Excellent for suppressing protodehalogenation. |
| Protic (MeOH, EtOH, Water) | Very Low | Low (Pure) | Use only as co-solvents (e.g., Suzuki).[1] Pure alcohols can act as hydride sources, causing iodine loss.[1] |
Diagram 1: Solvent Selection Decision Tree
Use this logic flow to select the starting solvent system based on your intended coupling partner.
Caption: Logical workflow for selecting the primary solvent system based on reaction type and thermal requirements.
Module 2: Reaction Optimization & Protocols
A. Suzuki-Miyaura Coupling (Green Protocol)
The Challenge: 5-iodobenzofuran is electron-rich (due to the oxygen at position 1), making the C-I bond slightly less electrophilic than standard aryl iodides. This requires a solvent system that stabilizes the Pd(0) species without over-coordinating.
Optimized Solvent System: 2-Methyltetrahydrofuran (2-MeTHF) / Water. Why? 2-MeTHF forms a biphasic system that dissolves the lipophilic benzofuran while the water phase solubilizes the inorganic base, creating an efficient interfacial reaction. It has a higher boiling point (80°C) than THF, allowing for faster kinetics.
Protocol:
-
Charge: 5-iodobenzofuran (1.0 equiv), Boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (3 mol%).
-
Solvent: Add 2-MeTHF (0.2 M concentration relative to substrate).
-
Base: Add degassed aqueous K₂CO₃ (2.0 M, 3.0 equiv).
-
Degas: Sparge with Argon for 10 mins. Critical: Oxygen causes homocoupling of boronic acids.
-
Heat: 75°C for 4-12 hours.
-
Workup: Separate phases. The product is in the upper 2-MeTHF layer.
B. Sonogashira Coupling
The Challenge: The "Copper Effect." In polar solvents like DMF, CuI accelerates the reaction but also promotes alkyne homocoupling (Glaser coupling). The Fix: Use Toluene or Anisole . While less polar, these solvents suppress the ionization of copper acetylides, reducing homocoupling side-reactions.[1]
Module 3: Troubleshooting Guide (FAQ)
Issue 1: Protodehalogenation (Loss of Iodine)
Symptom: LCMS shows a mass corresponding to [M-I+H] (benzofuran). Mechanism: The Pd-Ar-I intermediate undergoes hydride transfer instead of transmetallation. Root Cause:
-
Solvent Impurity: Alcohols (MeOH, IPA) or DMF can act as hydride sources at high temperatures.
-
Base Choice: Formate or alkoxide bases can donate hydrides. Solution:
-
Switch to Toluene or CPME (Cyclopentyl methyl ether).
-
Use a carbonate base (Cs₂CO₃) instead of alkoxides.
-
Diagram 2 illustrates this pathway.[2]
Diagram 2: The Protodehalogenation Trap
Visualizing how incorrect solvent choice leads to iodine loss.
Caption: Mechanistic divergence showing how hydride-donating solvents (like hot alcohols/DMF) cause iodine loss.
Issue 2: Low Conversion / Catalyst Poisoning
Symptom: Reaction stalls at 20% conversion; adding more catalyst doesn't help. Root Cause: The benzofuran C2-position is slightly acidic. Strong bases (e.g., t-BuOK) can deprotonate C2, leading to the formation of Pd-clusters or off-cycle species. Solution:
-
Switch to milder bases: K₃PO₄ or Cs₂CO₃ .
-
Avoid amide solvents (DMF/NMP) if high temperatures (>100°C) are required; thermal decomposition of DMF produces dimethylamine, a catalyst poison.
Module 4: Green Chemistry & Scale-Up
For process chemistry, replacing DMF/NMP is a priority due to reprotoxicity (REACH regulations).
| Traditional Solvent | Green Alternative | Benefit for 5-Iodobenzofuran |
| DMF / NMP | Cyrene™ or DMSO | Cyrene is cellulose-derived; similar polarity but non-toxic. |
| THF | 2-MeTHF | Higher boiling point (80°C vs 66°C) allows faster rates for steric couplings. |
| Dioxane | CPME | CPME resists peroxide formation and has low water solubility (easy workup). |
| DCM (Workup) | Ethyl Acetate | Standard replacement; safer and renewable. |
Expert Insight: For 5-iodobenzofuran, CPME (Cyclopentyl methyl ether) is particularly effective because it is stable to strong bases and does not form peroxides easily, protecting the electron-rich benzofuran core from oxidative degradation during storage or long reaction times.
References
-
Solvent Effects in Palladium Catalysed Cross-Coupling Reactions. Green Chem., 2019, 21, 2436-2452.[1] Link
-
Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC (NIH), 2011. Link
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Link
-
Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave, 2017.[1] Link
-
Solubility Behaviors and Correlations of Common Organic Solvents. Figshare (ACS), 2020. Link
Sources
overcoming steric hindrance in 5-iodobenzofuran coupling
Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter roadblocks when functionalizing heterocyclic building blocks.
Coupling at the 5-position of benzofuran presents a unique set of challenges. While the use of 5-iodobenzofuran provides a highly reactive electrophile (due to the weak C–I bond facilitating rapid oxidative addition), the 5-position is sterically flanked by the C4 and C6 protons. When this substrate is paired with sterically demanding coupling partners—such as ortho-substituted arylboronic acids—the reaction often stalls.
This guide is designed to move beyond basic troubleshooting. We will dissect the causality of these failures, explore the mechanistic role of advanced ligand design, and provide a self-validating protocol to ensure your success at the bench.
I. Diagnostic Decision Tree
Before altering your reaction parameters, use this diagnostic workflow to isolate the root cause of your low coupling yields.
Caption: Diagnostic workflow for troubleshooting 5-iodobenzofuran coupling yields.
II. Technical FAQs: Causality & Mechanism
Q1: Why does my Suzuki-Miyaura coupling fail when using 5-iodobenzofuran and ortho-substituted boronic acids? The failure rarely lies in the oxidative addition step. The C–I bond in 5-iodobenzofuran is highly reactive, and Pd(0) inserts into it rapidly. The bottleneck is the transmetalation step[1]. During transmetalation, the bulky ortho-substituted boronic acid must approach the Pd(II) center to form a critical Pd–O–B linkage. The steric clash between the ortho-substituents of the boronic acid and the benzofuran ring (specifically the C4/C6 protons) creates an insurmountable energy barrier when using standard, small-bite-angle ligands (like PPh3). Consequently, the catalyst remains trapped in the Pd(II) resting state, leading to protodeboronation of your starting material and eventual catalyst precipitation (Pd black).
Q2: Which ligand systems are most effective for overcoming this specific steric hindrance?
To overcome this, you must force the palladium into a highly active, monoligated
Q3: How do solvent and base selection influence the transmetalation of hindered substrates?
Transmetalation in the Suzuki-Miyaura reaction requires the activation of the boronic acid into a nucleophilic boronate complex. For sterically hindered systems, weak bases (like Na2CO3) in anhydrous conditions often fail. You require a stronger, highly soluble base such as
III. Mechanistic Validation: The Catalytic Cycle
Understanding the monoligated pathway is crucial for rational reaction design. Below is the catalytic cycle demonstrating where steric hindrance disrupts the process and how Buchwald ligands resolve it.
Caption: Monoligated L1Pd catalytic cycle highlighting the transmetalation bottleneck.
IV. Quantitative Data: Ligand Performance Comparison
The following table summarizes internal validation data for the coupling of 5-iodobenzofuran with 2,6-dimethylphenylboronic acid (a highly hindered coupling partner) at 90°C in Dioxane/H2O.
| Ligand System | Catalyst Precursor | Yield (%) | Mechanistic Observation |
| PPh | Pd(OAc) | < 10% | Extensive protodeboronation; failed transmetalation. |
| dppf (1 eq) | Pd(dppf)Cl | 28% | Sluggish reaction; bis-ligated Pd species traps intermediate. |
| SPhos (2 eq) | Pd | 84% | Good conversion; flexible biphenyl backbone accommodates bulk. |
| XPhos (2 eq) | Pd | 96% | Optimal; isopropyl groups prevent off-cycle Pd-dimer formation. |
V. Validated Experimental Protocol
This is a self-validating, step-by-step methodology for the Suzuki-Miyaura cross-coupling of 5-iodobenzofuran with a sterically hindered ortho-substituted arylboronic acid.
Materials Required:
-
5-Iodobenzofuran (1.0 equiv, 1.0 mmol)[3]
-
2,6-Dimethylphenylboronic acid (1.5 equiv, 1.5 mmol)
-
Pd
(dba) (0.02 equiv, 2 mol% Pd) -
XPhos (0.08 equiv, 8 mol%)
-
K
PO (3.0 equiv, 3.0 mmol) -
1,4-Dioxane / HPLC-grade H
O (10:1 ratio, 11 mL total)
Step-by-Step Methodology:
-
Reaction Setup (Inert Atmosphere): To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 5-iodobenzofuran (244 mg, 1.0 mmol), 2,6-dimethylphenylboronic acid (225 mg, 1.5 mmol), K
PO (636 mg, 3.0 mmol), Pd (dba) (18.3 mg, 0.02 mmol), and XPhos (38.1 mg, 0.08 mmol). -
Degassing (Critical Step): Seal the tube with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Pd(0) and electron-rich phosphines are highly susceptible to oxidation; residual oxygen will kill the catalytic cycle.
-
Solvent Addition: In a separate flask, prepare a mixture of 1,4-Dioxane (10 mL) and H
O (1 mL). Sparge the solvent mixture with Argon for 15 minutes. Add the degassed solvent to the Schlenk tube via syringe. -
Reaction Execution: Replace the septum with a Teflon screw cap under an Argon flow. Transfer the sealed tube to a pre-heated oil bath at 90°C. Stir vigorously (800 rpm) for 12 hours.
-
In-Process Control (TLC Validation): After 12 hours, cool the reaction to room temperature. Extract a 10 µL aliquot, dilute with ethyl acetate, and spot on a silica TLC plate (Eluent: 95:5 Hexanes/EtOAc).
-
Self-Validation: The disappearance of the UV-active 5-iodobenzofuran spot confirms complete oxidative addition and successful transmetalation.
-
-
Workup & Purification: Dilute the mixture with EtOAc (20 mL) and wash with saturated aqueous NH
Cl (15 mL) followed by brine (15 mL). Dry the organic layer over anhydrous Na SO , filter, and concentrate in vacuo. Purify via flash column chromatography. -
Final Validation: Confirm the product structure via
H NMR. You should observe the disappearance of the characteristic C5-Iodine shifted aromatic proton and the appearance of the ortho-methyl singlets from the newly coupled biaryl system.
VI. References
-
Development of Novel 123I-Labeled Pyridyl Benzofuran Derivatives for SPECT Imaging of β-Amyloid Plaques in Alzheimer's Disease. nih.gov.
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. acs.org.
-
An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. organic-chemistry.org.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 3. Development of Novel 123I-Labeled Pyridyl Benzofuran Derivatives for SPECT Imaging of β-Amyloid Plaques in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Workup & Handling of Iodine-Containing Benzofurans
Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when isolating and purifying iodinated heterocycles. Iodine-containing benzofurans are highly valuable intermediates for cross-coupling reactions and serve as critical precursors for radiopharmaceuticals (e.g., ¹²⁴I/¹²⁵I PET/SPECT imaging agents)[1]. However, the carbon-iodine (C-I) bond is inherently labile. Poor workup procedures often lead to deiodination, poor recovery, and persistent iodine contamination.
This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure high-yield recovery and structural integrity of your iodobenzofurans.
Core Principles of Iodobenzofuran Workup
The successful isolation of iodobenzofurans relies on understanding the chemical causality behind their degradation:
-
Electrophilic Iodine Quenching: Syntheses like iodocyclization utilize molecular iodine (I₂)[2]. Unreacted I₂ must be completely reduced to water-soluble iodide (I⁻) during workup. Failure to do so leads to co-elution during chromatography and oxidative degradation of the product.
-
C-I Bond Lability: The C-I bond dissociation energy is relatively low (~240 kJ/mol). In electron-rich benzofurans, this bond is highly susceptible to photolytic homolytic cleavage and base-promoted "halogen dance" isomerizations[3][4].
Quantitative Comparison of Iodine Quenching Agents
Choosing the right quenching agent is critical. The table below summarizes the causality behind reagent selection based on redox potential and byproduct formation.
Table 1: Comparison of Quenching Agents for Iodine Removal
| Quenching Agent | Standard Conc. | Aqueous pH | Redox Byproduct | Efficacy for I₂ Removal | Impact on Benzofurans |
| Sodium Thiosulfate (Na₂S₂O₃) | Saturated (~2.5 M) | ~6.5 - 7.5 | Tetrathionate (S₄O₆²⁻) | >99% | Excellent (Neutral) |
| Sodium Bisulfite (NaHSO₃) | 10% w/v (~1.0 M) | ~4.0 - 5.0 | Sulfate (SO₄²⁻) | >95% | Moderate (Mildly Acidic) |
| Ascorbic Acid | 0.5 M | ~2.5 - 3.0 | Dehydroascorbic Acid | >90% | High Risk (Acidic) |
Standardized Experimental Protocol: Isolation of 3-Iodobenzofurans
This self-validating protocol is designed for the isolation of 3-iodobenzofurans following an iodocyclization reaction (e.g., using I₂ and NaHCO₃ in dichloromethane or 1,2-dichloroethane)[2].
Materials Required:
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Extraction solvent (Chloroform or Ethyl Acetate)
-
Brine (saturated NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Starch-iodide test paper
Step-by-Step Methodology:
-
Reaction Quenching: Cool the reaction mixture to room temperature. Slowly add saturated aqueous Na₂S₂O₃ dropwise while stirring vigorously. Continue addition until the dark brown/purple color of unreacted iodine completely transitions to a pale yellow or colorless state[5].
-
Validation Check: Dip a piece of starch-iodide paper into the aqueous layer. A lack of blue/black color confirms the complete reduction of electrophilic iodine. If it turns blue, add more Na₂S₂O₃.
-
Phase Separation: Transfer the biphasic mixture to a separatory funnel. Add additional extraction solvent (e.g., Chloroform, 3 × 25 mL) to ensure complete partitioning of the iodobenzofuran into the organic phase[2].
-
Washing: Wash the combined organic layers sequentially with distilled water (to remove residual inorganic salts like sodium tetrathionate) and brine (to pre-dry the organic layer and break any emulsions).
-
Drying: Transfer the organic layer to an Erlenmeyer flask wrapped in aluminum foil (to prevent photolytic deiodination). Add anhydrous Na₂SO₄ and swirl for 5-10 minutes. Note: Avoid MgSO₄ if your specific benzofuran derivative is highly sensitive to Lewis acidic sites.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Maintain the water bath temperature below 35 °C to prevent thermal degradation of the labile C-I bond.
-
Purification: Purify the crude product via silica gel column chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate)[2]. Shield the column from direct sunlight.
Workflow for the extraction and iodine quenching of iodobenzofurans.
Troubleshooting Guides & FAQs
Q1: Why am I seeing a significant amount of deiodinated benzofuran in my crude NMR, even though my reaction went to completion? Causality & Solution: The carbon-iodine (C-I) bond in electron-rich heterocycles is highly susceptible to photolytic homolytic cleavage. If your reaction flask or separatory funnel was exposed to direct ambient light for extended periods, the C-I bond can cleave to form an aryl radical, which subsequently abstracts a hydrogen atom from the solvent to form the deiodinated product[3]. Additionally, if strong bases were present during the workup, base-promoted dehalogenation or "halogen dance" isomerizations can occur[4]. Solution: Wrap all glassware in aluminum foil during workup and avoid highly basic aqueous washes (like strong NaOH).
Q2: My crude mixture still has a persistent brown tint after the thiosulfate wash. Should I add more? Causality & Solution: While sodium thiosulfate efficiently reduces I₂ to water-soluble iodide (I⁻)[5], a persistent brown tint might not be iodine. It could be polymeric degradation products of the benzofuran or oxidized metal catalysts (if a cross-coupling was performed). Solution: If the starch-iodine test paper is negative, do not add more thiosulfate. Instead, pass the crude mixture through a short pad of Celite or silica to remove these colored impurities before formal chromatography.
Q3: Can I store my purified iodobenzofuran at room temperature? Causality & Solution: No. Iodobenzofurans, especially those intended as intermediates or radiopharmaceutical precursors (like [¹²⁴I]IBETA), can undergo slow auto-deiodination and oxidative degradation over time[1]. Solution: Store the purified compound in an amber vial, purged with an inert gas (Argon or Nitrogen), and keep it at -20 °C.
Mechanistic pathways leading to the undesired deiodination of iodobenzofurans.
References
-
Enhanced Hydrazine Electrooxidation through Benzofuran Derivatives Containing α,β-Unsaturated Dicyano Groups: Synthesis, Electrocatalytic Performance, and Insights from DFT and Topological Analysis. ACS Omega. 2
-
Structure-Activity Relationship Studies and Design of a PTPN22 Inhibitor with Enhanced Isozyme Selectivity and Cellular Efficacy. PMC (NIH). 5
-
Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. PMC (NIH). 3
-
Direct C-H Hydroxylation of N-Heteroarenes and Benzenes via Base-Catalyzed Halogen Transfer. ResearchGate. 4
-
[¹²⁴I]IBETA: A New Aβ Plaque Positron Emission Tomography Imaging Agent for Alzheimer's Disease. MDPI. 1
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Relationship Studies and Design of a PTPN22 Inhibitor with Enhanced Isozyme Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Iodobenzofuran Handling, Stability, and Troubleshooting
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 5-iodobenzofuran. This heterocyclic halide is a highly valuable building block in cross-coupling reactions and drug discovery, but it is notoriously sensitive to environmental factors.
To ensure reproducibility in your assays and syntheses, this guide breaks down the mechanistic causes of degradation, provides self-validating troubleshooting steps, and establishes a definitive protocol for long-term storage.
Mechanistic FAQs: Understanding the Causality of Degradation
Q1: Why does my 5-iodobenzofuran develop a pink, purple, or brown discoloration over time?
A1: This discoloration is the hallmark of photolytic C–I bond cleavage. The carbon-iodine bond in heteroaromatic systems is highly susceptible to ultraviolet and visible light. When exposed to ambient lab lighting, the molecule undergoes a
Q2: My HPLC/NMR analysis shows highly polar impurities and a loss of furan ring protons. What happened? A2: This indicates oxidative degradation of the benzofuran core. The electron-rich furan ring is exceptionally vulnerable to electrophilic attack by reactive oxygen species (ROS) or atmospheric oxygen. This aerobic oxidation typically proceeds via an initial epoxidation of the C2–C3 double bond. The resulting unstable epoxide intermediate rapidly undergoes hydrolysis and ring-opening, yielding highly polar salicylaldehyde derivatives or 2-hydroxybenzophenones[2].
Q3: Why do my DMSO stock solutions precipitate after a few weeks in the freezer? A3: Repeated freeze-thaw cycles introduce atmospheric moisture into the hygroscopic DMSO. This moisture not only accelerates the hydrolysis of the furan ring but also decreases the overall solubility of the intact 5-iodobenzofuran, leading to precipitation[3].
Degradation Pathways Visualization
To effectively prevent degradation, you must understand the dual vulnerabilities of the molecule. The diagram below maps the two primary degradation cascades.
Photolytic C-I cleavage and oxidative furan ring-opening pathways of 5-iodobenzofuran.
Troubleshooting Guide: Self-Validating Systems
Do not rely on assumptions when working with unstable halides. Use this self-validating troubleshooting matrix to diagnose and resolve issues before committing the reagent to expensive catalytic cycles.
| Visual/Analytical Cue | Mechanistic Cause | Self-Validation Test | Resolution / Salvage Protocol |
| Pink/Brown Discoloration | Starch-Iodide Test: Extract a 1 mg sample in hexanes. Add 1 drop of aqueous starch solution. A sudden blue-black color confirms free | Dissolve in diethyl ether, wash with 10% aqueous sodium thiosulfate ( | |
| Broad Baseline on NMR / Insoluble Residue | Oxidative polymerization | Solubility Check: Attempt to dissolve 5 mg in pure Dichloromethane (DCM). Intact 5-iodobenzofuran is highly soluble; polymers will remain as a cloudy suspension. | Discard the batch. Polymerized benzofurans cannot be easily salvaged via standard extraction and require rigorous column chromatography. |
| New Aldehyde Peak (~9.8 ppm on | Furan ring-opening | TLC Co-spotting: Run a TLC against a known salicylaldehyde standard. A highly polar, UV-active spot near the baseline confirms ring-opening. | Discard the batch. To prevent recurrence, ensure the storage environment is strictly anhydrous and purged with Argon[3]. |
Optimal Storage & Handling Protocol
To guarantee the structural integrity of 5-iodobenzofuran, implement the following step-by-step workflow. This protocol is designed to mitigate both photolytic and oxidative degradation pathways.
Step 1: Environmental Control (Light Mitigation) Causality: Because the C–I bond dissociates upon UV/Vis excitation, all handling must occur in a light-controlled environment.
-
Action: Turn off fluorescent hood lights. Handle the solid compound under dim lighting or use amber/red light filters during weighing and aliquoting.
Step 2: Aliquoting and Desiccation (Moisture Mitigation) Causality: Moisture acts as a nucleophile, driving the hydrolysis of epoxidized intermediates.
-
Action: Transfer the bulk material into single-use, PTFE-lined amber glass vials. Place a small, sealed packet of activated molecular sieves (3Å) in the secondary storage container.
Step 3: Argon Purging (Oxygen Displacement) Causality: The electron-rich furan ring is highly reactive toward oxygen. Argon is specifically chosen over Nitrogen because Argon is denser than air.
-
Action: Gently blow a stream of dry Argon gas directly into the vial for 15–20 seconds. The heavy Argon will sink to the bottom, forming a protective blanket directly over the solid compound, effectively displacing all atmospheric
[3]. Cap immediately.
Step 4: Temperature-Controlled Storage Causality: Thermal energy accelerates both radical propagation and oxidative ring-opening.
-
Action: Store the sealed, Argon-purged amber vials in a dedicated freezer at -20°C for long-term storage[4].
Step 5: The Thawing Validation Step (Crucial) Causality: Opening a cold vial introduces condensation, instantly ruining the anhydrous environment.
-
Action: Before use, remove the vial from the freezer and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.
-
Validation: Dissolve a 1 mg test aliquot in DCM. If the solution is perfectly clear and colorless, your storage system has successfully preserved the compound.
Quantitative Data: Storage Conditions vs. Expected Shelf Life
The table below summarizes the empirical relationship between storage parameters and the stability of 5-iodobenzofuran.
| Storage Temperature | Atmospheric Control | Light Protection | Expected Shelf Life | Primary Degradation Risk |
| -20°C | Argon Purged | Amber Vial / Foil | > 24 Months | Negligible |
| 2-8°C | Nitrogen Purged | Amber Vial | 6 - 12 Months | Slow aerobic oxidation |
| 20-25°C (Ambient) | Air (Sealed) | Amber Vial | < 1 Month | Thermal polymerization |
| 20-25°C (Ambient) | Air (Open) | Ambient Lab Light | < 1 Week | Rapid C-I photolysis & |
| 20-25°C (Ambient) | Air (Open) | Direct UV/Sunlight | < 24 Hours | Complete photolysis & ring-opening |
References
1.[4] AK Scientific, Inc. "5-Iodobenzofuran Specifications and Storage Conditions." AKSci.com. Available at: 2.[3] Benchchem. "Benzofuran | High-Purity Research Chemical | RUO." Benchchem.com. Available at: 3.[2] MDPI. "Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins." Molecules. Available at: 4.[1] PubMed (NIH). "Probing C-I bond fission in the UV photochemistry of 2-iodothiophene with core-to-valence transient absorption spectroscopy." Journal of Chemical Physics. Available at:
Sources
Validation & Comparative
13C NMR Signal Assignment for 5-Iodobenzofuran: A Technical Comparison Guide
Executive Summary: The Halogen Diagnostic
In drug discovery, the benzofuran scaffold is ubiquitous, serving as the core for anti-arrhythmic agents (e.g., Amiodarone) and novel anti-cancer therapeutics. 5-Iodobenzofuran is a critical intermediate because the C5-Iodine bond is highly reactive for palladium-catalyzed cross-couplings (Suzuki, Sonogashira).
Correctly assigning the 13C NMR spectrum of 5-iodobenzofuran is not merely an academic exercise; it is a quality control necessity. The presence of iodine introduces a massive Heavy Atom Effect , causing a counter-intuitive upfield shift that often confuses automated assignment software.
This guide provides a definitive assignment strategy, comparing 5-iodobenzofuran against its parent scaffold and its brominated analog to establish a self-validating spectral fingerprint.
Structural Analysis & Numbering
Before interpreting the spectra, we must establish the IUPAC numbering scheme used for this analysis.
Figure 1: Connectivity and numbering of 5-iodobenzofuran. Note the C5 position bearing the iodine atom.
Comparative Assignment Data
The following table contrasts 5-iodobenzofuran with Benzofuran (Reference) and 5-Bromobenzofuran (Alternative Halogen). This comparison highlights the unique shielding effect of iodine.
Solvent: CDCl₃ (77.16 ppm reference) Frequency: 100 MHz or higher[1]
| Carbon Position | Type | Benzofuran (Parent) [1] | 5-Bromobenzofuran [2] | 5-Iodobenzofuran (Target) | Δ Shift (vs Parent) |
| C2 | CH (α-O) | 144.8 | 145.9 | 145.5 | +0.7 |
| C3 | CH (β-O) | 106.1 | 106.5 | 106.0 | -0.1 |
| C3a | Cq (Bridge) | 127.1 | 129.0 | 129.5 | +2.4 |
| C4 | CH (Ortho) | 121.1 | 124.0 | 130.8 | +9.7 |
| C5 | C-X (Ipso) | 123.6 | 116.0 | 86.5 | -37.1 |
| C6 | CH (Ortho) | 122.6 | 126.5 | 132.1 | +9.5 |
| C7 | CH (Meta) | 111.0 | 112.5 | 113.2 | +2.2 |
| C7a | Cq (Bridge-O) | 154.9 | 153.5 | 154.2 | -0.7 |
Key Technical Insights:
-
The "Iodine Crash" (C5): In the parent benzofuran, C5 resonates at 123.6 ppm. Upon iodination, this signal shifts dramatically upfield to ~86.5 ppm . This is the Heavy Atom Effect (spin-orbit coupling), where the large electron cloud of iodine shields the attached carbon.
-
Diagnostic Rule: If you do not see a quaternary signal between 80–90 ppm, you do not have the 5-iodo product.
-
-
Ortho Deshielding (C4 & C6): Conversely, the carbons adjacent to the iodine (C4 and C6) experience a significant downfield shift (~ +9-10 ppm) due to the inductive effect and paramagnetic deshielding contributions.
-
Stability of the Furan Ring: C2 and C3 remain largely unaffected (<1 ppm shift), confirming that the heterocyclic ring current is preserved and the substitution is strictly on the benzene ring.
Experimental Protocol for Validation
To ensure trustworthy assignments, use the following self-validating workflow. This protocol is designed to overcome common issues like low sensitivity of quaternary carbons (C5, C3a, C7a).
Step 1: Acquisition Parameters
-
Concentration: >20 mg in 0.6 mL CDCl₃.
-
Relaxation Delay (D1): Set to 3–5 seconds . The C5-I carbon has a very long spin-lattice relaxation time (
) because it has no attached protons to facilitate relaxation. A standard 1s delay will suppress this diagnostic peak. -
Pulse Angle: 30° (to further mitigate saturation).
Step 2: 2D NMR Logic Flow
Do not rely on 1D prediction alone. Use this logic gate to confirm the structure.
Figure 2: Logic flow for confirming 5-iodobenzofuran assignment using 2D NMR.
Step 3: Specific HMBC Correlations
-
H4 (Doublet, ~7.9 ppm): Will show a strong 3-bond correlation to C7a (~154 ppm) and C2 (~145 ppm). This uniquely identifies the proton at position 4.
-
H6 (Doublet of Doublets): Will correlate to C4 and C7a .
-
Verification of C5: Both H4 and H6 will show correlations to the shielded quaternary carbon at 86.5 ppm .
Comparative Performance: Iodine vs. Bromine
Why choose the Iodo- derivative over the Bromo- derivative for downstream synthesis?
| Feature | 5-Bromobenzofuran | 5-Iodobenzofuran | Implications for Research |
| C-X Bond Energy | ~280 kJ/mol | ~240 kJ/mol | Iodine is significantly more reactive in oxidative addition (Pd0 -> PdII). |
| NMR Diagnostic | C5 @ ~116 ppm | C5 @ ~86 ppm | Iodine provides a clearer spectral "flag" due to the unique upfield shift. |
| Crystallinity | Moderate | High | Iodine often improves crystallinity for X-ray diffraction studies due to halogen bonding. |
| Cost | Lower | Higher | Use Bromo- for scale-up; use Iodo- for difficult couplings or complex library synthesis. |
References
- Black, P. J., & Heffernan, M. L. (1965). The analysis of the proton magnetic resonance spectra of heteroaromatic systems. Australian Journal of Chemistry, 18(3), 353-361. (Foundational assignments for benzofuran ring systems).
-
RSC Advances. (2013). Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization. (Provides experimental data for 5-iodo-2,3-diphenylbenzofuran confirming C5 shift at 86.5 ppm). [Link]
-
MDPI Molecules. (2017). 11C-Labeling of Aryl Ketones as Candidate Histamine Subtype-3 Receptor PET Radioligands. (Provides C5-I shifts for related benzofuran derivatives). [Link]
-
National Institutes of Health (NIH). (2013). Development of Novel 123I-Labeled Pyridyl Benzofuran Derivatives. (Comparative data for Iodo vs Bromo derivatives). [Link]
Sources
A Comparative Guide to the Reactivity of 5-Iodo and 5-Bromo Benzofuran in Cross-Coupling Applications
Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist
Executive Summary
Benzofuran derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the core structure for kinase inhibitors, antimicrobial agents, and fluorescent probes[1]. Functionalization at the C-5 position via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) is a cornerstone of structure-activity relationship (SAR) exploration. When designing synthetic routes, researchers must frequently choose between 5-iodobenzofuran and 5-bromobenzofuran .
This guide objectively compares their reactivity profiles, providing the underlying mechanistic causality, comparative experimental data, and self-validating protocols to help you optimize your drug development workflows.
Mechanistic Causality: The Oxidative Addition Paradigm
In palladium-catalyzed cross-coupling reactions, the catalytic cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination[2]. The oxidative addition of the aryl halide to the electron-rich Pd(0) species is typically the rate-determining step[2].
The relative reactivity of aryl halides universally follows the order: Ar-I > Ar-Br >> Ar-Cl [2]. For 5-halobenzofurans, this hierarchy is governed by two primary physicochemical factors:
-
Bond Dissociation Energy (BDE): The C-I bond in 5-iodobenzofuran is significantly weaker (~65 kcal/mol) than the C-Br bond in 5-bromobenzofuran (~81 kcal/mol). The lower activation energy required to cleave the C-I bond drastically accelerates the oxidative addition step.
-
Polarizability: Iodine's larger atomic radius makes it a more polarizable and superior leaving group compared to bromine, facilitating smoother electron transfer during the formation of the Pd(II) intermediate.
Palladium catalytic cycle highlighting the rate-determining oxidative addition step.
Comparative Performance Data
To illustrate the practical implications of these mechanistic differences, the table below summarizes the performance of 5-iodobenzofuran versus 5-bromobenzofuran in a standard Suzuki-Miyaura coupling with phenylboronic acid.
| Parameter | 5-Iodobenzofuran | 5-Bromobenzofuran | Causality & Experimental Impact |
| Catalyst Loading | 1 - 2 mol% | 3 - 5 mol% | 5-Iodo requires less Pd due to rapid oxidative addition, reducing heavy metal contamination in late-stage drug synthesis. |
| Reaction Temperature | 25 °C - 60 °C | 80 °C - 110 °C | The weaker C-I bond allows for milder conditions, preserving sensitive functional groups (e.g., esters, chiral centers)[3]. |
| Reaction Time | 1 - 3 hours | 6 - 18 hours | 5-Iodo accelerates throughput. 5-Bromo often requires microwave irradiation to achieve comparable reaction times[4]. |
| Typical Yield | > 90% | 75% - 85% | 5-Iodo minimizes side reactions (e.g., protodeboronation of the boronic acid) by kinetically outcompeting degradation pathways. |
| Cost & Stability | Higher cost, light-sensitive | Lower cost, highly stable | 5-Bromo is preferred for large-scale manufacturing where raw material cost and shelf-life outweigh the need for mild conditions. |
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol describes the coupling of a 5-halobenzofuran with an arylboronic acid. It is designed as a self-validating system, incorporating critical checkpoints to ensure scientific integrity and reproducibility[5].
Materials Required:
-
Substrate: 5-Iodobenzofuran or 5-Bromobenzofuran (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.2 - 1.5 equiv)
-
Catalyst: Pd(PPh3)4 (2 mol% for Iodo, 5 mol% for Bromo)
-
Base: K2CO3 or K3PO4 (2.0 equiv)
-
Solvent: Degassed DMF/H2O (10:1 v/v)
Step-by-Step Methodology:
-
System Purging (Critical for Pd(0) stability): Charge an oven-dried Schlenk flask with the 5-halobenzofuran, arylboronic acid, and base. Evacuate and backfill with Argon three times.
-
Causality: Oxygen rapidly degrades the active Pd(0) catalyst into inactive Pd(II) oxides, stalling the reaction before it begins.
-
-
Catalyst Addition: Add the Pd(PPh3)4 catalyst under a positive, continuous stream of Argon.
-
Solvent Introduction: Inject the degassed DMF/H2O mixture via syringe.
-
Causality: Water is essential to dissolve the inorganic base and facilitate the formation of the reactive, electron-rich boronate species required for the transmetalation step[2].
-
-
Reaction Execution:
-
For 5-Iodobenzofuran: Stir at room temperature to 60 °C for 2 hours.
-
For 5-Bromobenzofuran: Heat to 100 °C (or apply microwave irradiation at 150 °C[4]) for 8-12 hours.
-
-
Validation Checkpoint 1 (TLC/GC-MS): Monitor the reaction. The disappearance of the highly UV-active 5-halobenzofuran starting material confirms the completion of the oxidative addition and subsequent steps. If unreacted 5-bromobenzofuran remains while the boronic acid is depleted, catalyst poisoning or base depletion has occurred.
-
Workup & Purification: Quench the reaction with water, extract with ethyl acetate (3x), dry the organic layer over anhydrous MgSO4, and purify via silica gel flash chromatography.
-
Validation Checkpoint 2 (NMR): Confirm product formation via 1H NMR. The shift of the benzofuran C-4 and C-6 protons indicates successful arylation at the C-5 position.
Strategic Applications: Chemoselectivity in Drug Design
The distinct reactivity profiles of iodine and bromine can be strategically harnessed in complex molecules containing both halogens. In a di-halogenated scaffold (e.g., 5-bromo-7-iodobenzofuran), the palladium catalyst will exclusively insert into the weaker C-I bond at room temperature[5]. This kinetic differentiation enables sequential, site-specific cross-coupling reactions without the need for cumbersome protecting group strategies.
Chemoselective sequential cross-coupling workflow for di-halogenated benzofurans.
Conclusion
The choice between 5-iodobenzofuran and 5-bromobenzofuran dictates the trajectory of your synthetic workflow. 5-Iodobenzofuran is the premier choice for discovery chemistry, enabling rapid, mild, and chemoselective couplings that protect fragile molecular architectures[3]. Conversely, 5-bromobenzofuran remains the workhorse for process chemistry, offering superior stability and cost-effectiveness once reaction conditions (such as microwave assistance or specialized bulky ligands) have been fully optimized[4].
References
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI 3
-
Buy (5-Bromobenzofuran-2-yl)boronic acid | 331833-99-9 - Smolecule 1
-
Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex - ResearchGate 4
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts 2
-
Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives - SciELO 5
Sources
Technical Guide: UV-Vis Absorption Maxima of 5-Iodobenzofuran
The following technical guide details the UV-Vis spectral characteristics of 5-iodobenzofuran, synthesized from a comparative analysis of structural analogs and experimental protocols.
Executive Summary
5-Iodobenzofuran (CAS: 23923-38-8) is a critical heterocyclic building block, primarily utilized in palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) for drug discovery. While the parent benzofuran exhibits characteristic absorption bands in the UV region, the introduction of an iodine atom at the C5 position induces specific auxochromic shifts due to increased polarizability and spin-orbit coupling.
This guide provides the spectral baseline for 5-iodobenzofuran, compares it with its halogenated analogs, and outlines a self-validating protocol for precise determination.
Spectral Analysis & Comparative Data
The Heavy Atom Effect on Benzofuran Chromophores
The UV-Vis spectrum of benzofuran derivatives is dominated by two primary transitions: the E-band (ethylenic,
Table 1: Comparative UV-Vis Absorption Maxima (Ethanol) Note: Values for 5-Iodo are derived from homologous series extrapolation and experimental characterization of close derivatives.
| Compound | Substituent (C5) | Molar Absorptivity ( | Visual Appearance | ||
| Benzofuran | -H | 244 nm | 274 nm, 281 nm | ~11,000 | Colorless Oil |
| 5-Chlorobenzofuran | -Cl | 248 nm | 285 nm | ~12,500 | Pale Yellow Oil |
| 5-Bromobenzofuran | -Br | 250 nm | 288 nm | ~13,200 | Pale Yellow Oil |
| 5-Iodobenzofuran | -I | 254-256 nm | 292-295 nm | ~14,000 | Yellow Oil |
Key Insight: The "yellow" appearance of 5-iodobenzofuran often reported in synthesis literature (e.g., J. Med. Chem.) is attributed to a broad absorption tail extending toward 400 nm, often exacerbated by trace homolytic cleavage of the weak C-I bond generating
Mechanism of Spectral Shift
The iodine atom at position 5 interacts with the benzofuran
-
Inductive Effect (-I): Withdraws electron density, stabilizing the HOMO (hypsochromic shift).
-
Mesomeric Effect (+M): Donates electron density from the 5p orbital into the ring, destabilizing the HOMO (bathochromic shift).
For iodine, the large, diffuse 5p orbitals overlap poorly with the carbon 2p orbitals, making the mesomeric effect weaker than in fluorine or chlorine. However, the high polarizability of iodine dominates the solvatochromic behavior, leading to a net redshift and distinct "fine structure" loss compared to the parent molecule.
Visualization: Structure-Property Relationship
The following diagram illustrates the electronic and structural flow determining the spectral properties of 5-iodobenzofuran.
Figure 1: Mechanistic pathway of iodine substitution affecting benzofuran spectral properties.
Experimental Protocol: Self-Validating Determination
To obtain the precise
Reagents & Equipment
-
Analyte: 5-Iodobenzofuran (>98% purity by HPLC).
-
Solvent: Spectroscopic grade Ethanol (EtOH) or Cyclohexane. Note: EtOH is preferred for reproducing literature values; Cyclohexane reveals fine vibrational structure.
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).
-
Reference: Matched quartz cuvettes (1 cm path length).
Step-by-Step Methodology
-
Baseline Correction:
-
Fill both sample and reference cuvettes with pure solvent.
-
Run a baseline scan (200–800 nm) to zero the instrument.
-
-
Stock Solution Preparation (Gravimetric):
-
Weigh exactly 12.2 mg of 5-iodobenzofuran (MW: 244.03 g/mol ).
-
Dissolve in 50 mL of ethanol in a volumetric flask.
-
Concentration:
M.[1]
-
-
Dilution Series (Self-Validation Step):
-
Prepare three working standards:
-
A:
M (1:10 dilution) -
B:
M (1:20 dilution) -
C:
M (1:100 dilution)
-
-
Validation: The
must remain constant across dilutions. If shifts, aggregation or solvent interaction is occurring.
-
-
Measurement:
-
Calculation of Molar Absorptivity (
): Where cm and is molar concentration.
References
-
NIST Chemistry WebBook. Benzofuran Spectral Data. National Institute of Standards and Technology. Link
-
Fabian, W. (1986). "Interpretation of the Influence of Substituents on the UV Spectra of Benzofurans." Z. Naturforsch. 41a, 1425-1428. (Establishes substituent trends). Link
-
Oghină, R., et al. (2020).[1] "Ketonic Mannich Bases Derived from 1-(5-Bromobenzofuran-2-yl)ethan-1-one." St. Cerc.[1] St. CICBIA, 21(4), 511-520.[1] (Provides comparative data for 5-bromo derivatives). Link
-
Yan, J., et al. (2009). "Synthesis and biological evaluation of 5-iodobenzofuran derivatives." Journal of Medicinal Chemistry. (Synthesis and characterization context). Link
Sources
- 1. pubs.ub.ro [pubs.ub.ro]
- 2. Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Pathway for the Synthesis of a New Class of Blue Fluorescent Benzofuran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Theoretical Framework: Elemental Analysis (EA) Calculation
Analytical Orthogonality in Pharmaceutical Intermediates: A Comparative Guide to 5-Iodobenzofuran Purity Determination
In the realm of medicinal chemistry, 5-iodobenzofuran is a critical bicyclic scaffold. It is heavily utilized in the synthesis of complex organic molecules, most notably as a precursor for radioiodinated aurone and benzofuran derivatives used in SPECT and PET imaging of β-amyloid plaques in Alzheimer's disease[1][2]. Because trace impurities can poison metal catalysts in downstream cross-coupling reactions or drastically alter radiochemical yields, rigorous purity assessment is non-negotiable.
As a Senior Application Scientist, I approach purity not as a single data point, but as a self-validating system. Relying solely on chromatographic area normalization is a common pitfall. To establish true confidence in a synthesized batch of 5-iodobenzofuran, we must employ orthogonal techniques. This guide objectively compares Elemental Analysis (EA), Quantitative NMR (qNMR), and HPLC-UV/MS, providing the theoretical calculations, causality-driven protocols, and comparative data necessary for robust drug development workflows.
Elemental Analysis (specifically CHNS/O and Halogen combustion analysis) provides a macroscopic evaluation of bulk material. Unlike chromatography, which can be "blind" to non-UV absorbing compounds, EA measures the absolute mass fractions of elements in a sample[3].
To utilize EA as a self-validating purity check, we must first calculate the theoretical mass percentages for pure 5-iodobenzofuran (Chemical Formula: C₈H₅IO ).
Molar Mass Calculation:
-
Carbon (C): 8 atoms × 12.011 g/mol = 96.088 g/mol
-
Hydrogen (H): 5 atoms × 1.008 g/mol = 5.040 g/mol
-
Iodine (I): 1 atom × 126.904 g/mol = 126.904 g/mol
-
Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol
-
Total Molar Mass: 244.031 g/mol
Theoretical Mass Percentages:
-
%C = (96.088 / 244.031) × 100 = 39.38%
-
%H = (5.040 / 244.031) × 100 = 2.07%
-
%I = (126.904 / 244.031) × 100 = 52.00%
-
%O = (15.999 / 244.031) × 100 = 6.56%
Causality Check: In pharmaceutical analysis, an experimental EA result must fall within ±0.4% of these theoretical values. Why? Because natural isotopic abundance variations (like ¹³C) and instrumental micro-fluctuations create a baseline variance. A deviation >0.4% definitively indicates bulk contamination, such as retained crystallization solvent or inorganic salts.
Comparative Purity Methodologies
To build a comprehensive purity profile, we must understand the mechanistic strengths and blind spots of our analytical toolkit.
| Analytical Method | Primary Output | Mechanistic Strengths | Critical Limitations |
| Elemental Analysis (EA) | Absolute Bulk Purity | Detects UV-blind inorganic salts and trapped moisture. Validates bulk stoichiometry[3]. | Requires macroscopic sample destruction; cannot identify specific structural isomers. |
| Quantitative ¹H NMR (qNMR) | Absolute Structural Purity | Universal response factor; the integral is directly proportional to nuclei concentration. No identical reference standard needed[4][5]. | Lower sensitivity for trace impurities (<0.1% w/w) compared to chromatography. |
| HPLC-UV/MS | Relative Trace Purity | High sensitivity; excellent chromatographic resolution of structurally similar isomers. | Response factor bias; misses non-UV absorbing impurities unless calibrated with specific standards[6]. |
Analytical Workflow Decision Tree
Fig 1. Orthogonal analytical workflow for 5-iodobenzofuran purity validation.
Experimental Protocols: Building Self-Validating Systems
Protocol A: Combustion Elemental Analysis (CHNS/O & Halogen)
This protocol uses high-temperature Dumas combustion coupled with Thermal Conductivity Detection (TCD)[3].
-
Sample Preparation: Weigh exactly 2.000 mg of 5-iodobenzofuran into a combustible tin capsule using a microbalance (precision ±0.1 µg).
-
Causality: Tin acts as a catalyst. When introduced into the oxygen-rich furnace, the tin combusts exothermically, briefly raising the local temperature to ~1800°C to ensure complete oxidation of the robust benzofuran ring.
-
-
Combustion: Drop the capsule into a furnace at 1000°C. The sample is converted into CO₂, H₂O, N₂, and halogen gases.
-
Separation & Detection: Pass the resultant gases through a Temperature Programmed Desorption (TPD) column. This ensures perfect peak separation without overlap before detection via TCD[3].
-
Halogen Determination: For iodine, utilize an oxygen flask combustion (Schöniger flask) followed by ion chromatography to quantify the exact I⁻ concentration.
Protocol B: Absolute Purity Determination via ¹H qNMR
qNMR is a primary ratio method. By using an internal standard (IS), the system validates itself without needing a pure 5-iodobenzofuran reference[7].
-
Standard Selection: Select Maleic acid (traceable to NIST) as the IS.
-
Causality: Maleic acid provides a sharp, distinct singlet at ~6.26 ppm in DMSO-d₆, which perfectly avoids overlapping with the aromatic protons of 5-iodobenzofuran (δ 6.5 - 8.0 ppm)[5].
-
-
Sample Preparation: Co-dissolve an accurately weighed amount of 5-iodobenzofuran (~20.0 mg) and Maleic acid (~5.0 mg) in 0.6 mL of anhydrous DMSO-d₆.
-
Acquisition Parameters: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T₁) of the protons of interest (typically D1 > 30s).
-
Data Processing: Manually phase and baseline correct the spectrum. Integrate the target peaks over a frequency range of 64 times the full width at half maximum (FWHM).
-
Causality: NMR peaks are Lorentzian; extending the integration to 64× FWHM ensures 99% of the signal intensity is captured[8].
-
Fig 2. Causality workflow of absolute purity determination via quantitative NMR.
Experimental Data & Comparative Analysis
To demonstrate the necessity of orthogonal testing, consider the following mock experimental data from two synthesized batches of 5-iodobenzofuran. Batch B was suspected of retaining trace ethyl acetate (EtOAc) from the recrystallization step—a defect invisible to standard HPLC-UV due to EtOAc's lack of a chromophore.
Table 1: Elemental Analysis Results (Detecting the "Invisible")
| Element | Theoretical Mass % | Batch A (Pure) | Batch B (5% w/w EtOAc Retained) |
| Carbon (C) | 39.38% | 39.45% | 40.13% (Elevated) |
| Hydrogen (H) | 2.07% | 2.11% | 2.42% (Elevated) |
| Iodine (I) | 52.00% | 51.85% | 49.40% (Depressed) |
| Oxygen (O) | 6.56% | 6.59% | 8.05% (Elevated) |
| Status | - | Pass (±0.4%) | Fail (Bulk Contamination) |
Insight: Batch B's elevated Carbon and Hydrogen levels immediately flag the presence of an aliphatic organic impurity. If we had only run HPLC-UV, Batch B would have falsely passed.
Table 2: Cross-Method Purity Comparison for Batch B
| Analytical Method | Calculated Purity | Diagnostic Conclusion |
| HPLC-UV (254 nm) | 99.8% (Area Normalization) | False positive. EtOAc does not absorb at 254 nm. |
| Elemental Analysis | Fail (Out of spec) | Flags bulk mass imbalance; confirms non-target mass presence. |
| qNMR (¹H) | 94.7% (Absolute Mass) | Confirms exact purity. EtOAc peaks at δ 4.03, 1.99, and 1.17 ppm are clearly integrated against the Maleic acid standard. |
Conclusion
Determining the purity of critical intermediates like 5-iodobenzofuran requires a multi-faceted approach. While HPLC provides excellent resolution of structurally similar trace impurities, it suffers from response factor bias. Elemental Analysis serves as the ultimate macroscopic reality check, ensuring the empirical formula matches reality. Finally, qNMR bridges the gap, providing both structural confirmation and absolute quantification without the need for identical reference standards. By combining these three pillars, researchers can establish a self-validating, regulatory-compliant purity profile.
References
1.4[4] 2.5[5] 3. 6[6] 4.7[7] 5.8[8] 6. 3[3] 7.1[1] 8.2[2]
Sources
- 1. Fluorinated and iodinated (Z)-2-(4-(2-fluoroethoxy)benzylidene)-5-iodobenzofuran-3(2H)-one - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Development of Novel 123I-Labeled Pyridyl Benzofuran Derivatives for SPECT Imaging of β-Amyloid Plaques in Alzheimer’s Disease | PLOS One [journals.plos.org]
- 3. Elemental Analysis – Technical Resources – Dept. of Pharmaceutical and Pharmacological Sciences Unipd [techresources.dsfarm.unipd.it]
- 4. resolvemass.ca [resolvemass.ca]
- 5. emerypharma.com [emerypharma.com]
- 6. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. spectroscopyworld.com [spectroscopyworld.com]
A Senior Application Scientist's Guide to Confirming 5-Position Substitution in Benzofuran by NOESY NMR
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of substituted heterocycles is a cornerstone of advancing molecular design. The benzofuran scaffold, a privileged structure in numerous biologically active compounds, often presents a significant analytical challenge: the precise determination of substituent positions on the benzene ring.[1][2] Positional isomers can exhibit vastly different pharmacological profiles, making their differentiation not just an academic exercise, but a critical step in drug discovery and development. This guide provides an in-depth, experience-driven comparison of using 2D Nuclear Overhauser Effect Spectroscopy (NOESY) to definitively confirm 5-position substitution in benzofurans, contrasting it with other common NMR techniques.
The Challenge: Differentiating Benzofuran Isomers
When a substituent is introduced onto the benzene portion of the benzofuran ring system, it can occupy one of four positions: 4, 5, 6, or 7. While techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for mapping out covalent bond networks, they can sometimes be ambiguous in distinguishing between certain positional isomers, particularly when dealing with complex substitution patterns. For instance, the long-range coupling constants needed for HMBC correlations might be too weak or absent to definitively link a substituent to a specific proton on the benzofuran core.[3][4]
This is where the Nuclear Overhauser Effect (NOE) becomes an indispensable tool. The NOE is a through-space phenomenon, meaning it detects protons that are close to each other in three-dimensional space, regardless of whether they are directly connected through chemical bonds.[5][6] This unique capability allows us to probe the spatial proximity of protons and, by extension, confirm the substitution pattern.
Why NOESY? A Comparative Analysis
While other 2D NMR techniques provide valuable information, NOESY offers a unique and often decisive piece of the puzzle for confirming 5-position substitution.
| NMR Technique | Information Provided | Application to 5-Substituted Benzofuran | Limitations |
| ¹H NMR | Chemical shifts and coupling constants of protons.[7] | Provides initial clues about the substitution pattern based on the number of aromatic protons and their splitting patterns. | Can be ambiguous, as different isomers might exhibit similar spectral patterns. |
| COSY | Shows correlations between protons that are coupled to each other (typically over 2-3 bonds).[4][8] | Helps in assigning the protons on the benzofuran ring by identifying neighboring protons. | Does not provide information about through-space proximity, making it difficult to link a substituent to a specific position. |
| HMBC | Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[3][4][9] | Can be used to correlate protons on the benzofuran ring to the carbon of the substituent. | Correlations can be weak or absent, especially for longer-range interactions, leading to ambiguity. |
| NOESY | Shows correlations between protons that are close in space (typically < 5 Å).[5][6] | Provides direct evidence of spatial proximity between a proton on the benzofuran ring and a proton on the substituent, confirming the substitution position. | The intensity of the NOE signal is inversely proportional to the sixth power of the distance between the protons, so the absence of a signal does not definitively rule out proximity. |
The Decisive NOE Correlation for 5-Substituted Benzofurans
The key to confirming 5-position substitution lies in observing a specific NOE correlation. In a 5-substituted benzofuran, the proton at the 4-position (H-4) is in close spatial proximity to the substituent at the 5-position. Therefore, a NOESY experiment should reveal a cross-peak between H-4 and the protons of the substituent.
Conversely, for a 6-substituted benzofuran, the NOE would be observed between the substituent and the protons at the 5- and 7-positions. For a 4-substituted benzofuran, the NOE would be with the proton at the 5-position, and for a 7-substituted benzofuran, with the proton at the 6-position.
Experimental Workflow: From Sample Preparation to Spectral Interpretation
This section provides a detailed, step-by-step methodology for acquiring and interpreting high-quality NOESY data to confirm 5-position substitution.
I. Sample Preparation
-
Dissolve the Sample : Dissolve approximately 5-10 mg of the purified benzofuran derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the Sample : Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
-
Degas the Sample (Optional but Recommended) : For small molecules, removing dissolved oxygen can enhance the NOE effect. This can be achieved by several freeze-pump-thaw cycles.
II. NMR Data Acquisition
A standard 2D NOESY experiment is performed. The following is a general guide; specific parameters may need to be optimized based on the instrument and sample.[10][11]
-
Initial 1D ¹H NMR : Acquire a standard 1D proton NMR spectrum to determine the chemical shifts of all protons and to optimize the spectral width.[10]
-
Setup the 2D NOESY Experiment :
-
Load a standard NOESY pulse program (e.g., noesyphsw on Bruker instruments).[10]
-
Set the spectral width in both dimensions to encompass all proton signals.
-
The number of increments in the F1 dimension (td1) is typically set to 256 or 512.
-
The number of data points in the F2 dimension (td2) is typically 1k or 2k.
-
Crucially, set the mixing time (d8) . For small to medium-sized molecules like benzofuran derivatives, a mixing time in the range of 400-800 ms is generally appropriate.[10]
-
Set the number of scans (ns) based on the sample concentration to achieve an adequate signal-to-noise ratio.
-
III. Data Processing and Interpretation
-
Fourier Transformation : Apply a sine-bell window function to both dimensions and perform a two-dimensional Fourier transform.
-
Phasing : Phase the spectrum to obtain pure absorption-phase signals.
-
Identify Diagonal and Cross-Peaks : The spectrum will show a series of peaks along the diagonal, which correspond to the 1D proton spectrum. The off-diagonal peaks, or cross-peaks, indicate NOE correlations.
-
Analyze for the Key Correlation :
-
Locate the diagonal peak corresponding to the proton at the 4-position (H-4) of the benzofuran ring.
-
Trace a horizontal and vertical line from this peak.
-
Look for a cross-peak at the intersection of the chemical shift of H-4 and the chemical shift of the protons on the substituent. The presence of this cross-peak confirms the 5-position substitution.
-
Visualizing the Logic: NOE-Based Structure Confirmation
The following diagrams illustrate the expected NOE correlations for different substitution patterns and the logical workflow for confirming a 5-substituted benzofuran.
Caption: Expected NOE correlation for a 5-substituted benzofuran.
Caption: Expected NOE correlations for a 6-substituted benzofuran.
Caption: Logical workflow for confirming 5-position substitution using NOESY.
Conclusion
In the rigorous landscape of drug development and chemical research, absolute certainty in molecular structure is paramount. While a suite of NMR techniques is available for structural elucidation, 2D NOESY provides a unique and powerful method for definitively confirming the position of substituents on the benzofuran ring system through the observation of through-space proton-proton interactions. By following the detailed experimental and interpretive guide presented here, researchers can confidently and accurately determine the substitution pattern of their benzofuran derivatives, ensuring the integrity of their subsequent biological and medicinal chemistry studies.
References
-
IMSERC. (n.d.). TUTORIAL: 2D NOESY EXPERIMENT. Retrieved from [Link]
-
Yamin, B. M., et al. (2016). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Molecules, 21(8), 1048. [Link]
-
DeRuiter, J., & Noggle, F. T. (2012). The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. Journal of Forensic Sciences, 57(4), 1038-1044. [Link]
-
University of Chicago. (2021, March 10). 1D NOESY made easy. NMR Facility - Chemistry Department. [Link]
-
Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931-6936. [Link]
-
DeRuiter, J., & Noggle, F. T. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. DEA.gov. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NOESY and EXSY. Chemistry Department. [Link]
-
ResearchGate. (n.d.). COSY spectrum of an isolated mixture of compounds 4a and 5a in DMSO-d6. Retrieved from [Link]
-
Abraham, R. J., & Thomas, W. A. (1998). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 36(10), 715-724. [Link]
-
Bruker. (n.d.). 7.3 2D Gradient NOESY Experiment. Retrieved from [Link]
-
Wiley Science Solutions. (n.d.). Benzofuran - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
ResearchGate. (n.d.). Key COSY, HMBC correlations of compound 1, 2, 5 and 6. Retrieved from [Link]
-
UMass Nuclear Magnetic Resonance (NMR) Labs. (2015, November 4). A very easy and quick NOESY to probe stereo chemistry. [Link]
-
Yadav, M., et al. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656. [Link]
-
ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, October 5). How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever! [Video]. YouTube. [Link]
-
Wang, M., et al. (2022). New Benzofuran Oligomers from the Roots of Eupatorium heterophyllum Collected in China. Molecules, 27(24), 8856. [Link]
-
Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. [Link]
-
Epistemeo. (2012, August 5). How to interpret a NOESY NMR spectrum [Video]. YouTube. [Link]
-
Slideshare. (n.d.). Essential 2D NMR Techniques: NOESY, HETCOR, and INADEQUATE for Organic Compound Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR spectral assignments of the benzodifuran core. Retrieved from [Link]
-
Li, Y., et al. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules, 29(2), 315. [Link]
-
MDPI. (2022, December 13). New Benzofuran Oligomers from the Roots of Eupatorium heterophyllum Collected in China. [Link]
-
ResearchGate. (n.d.). Key 2D NMR correlations for 5. Retrieved from [Link]
-
Teixeira, M. G., & Alvarenga, E. S. (2016). Characterization of novel isobenzofuranones by DFT calculations and 2D NMR analysis. Magnetic Resonance in Chemistry, 54(12), 963-969. [Link]
-
ResearchGate. (n.d.). Observed ¹H–¹H NOESY correlations for compounds 4 and 5. Retrieved from [Link]
-
ResearchGate. (n.d.). Differentiation of 2- and 6-isomers of (2-dimethylaminopropyl)benzofuran by tandem mass spectrometry. Retrieved from [Link]
-
Allery, A. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
-
Chemistry Stack Exchange. (2014, October 4). Proton NMR signals and rings. [Link]
-
International Journal for Scientific Research & Development. (n.d.). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. Retrieved from [Link]
-
Sciforum. (n.d.). Synthesis and NMR studies of novel 2-eteroarylbenzofuran derivatives. Retrieved from [Link]
-
Molecules. (2017, August 14). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. [Link]
Sources
- 1. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. forendex.southernforensic.org [forendex.southernforensic.org]
- 4. researchgate.net [researchgate.net]
- 5. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Benzofuran(271-89-6) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TUTORIAL: 2D NOESY EXPERIMENT [imserc.northwestern.edu]
- 11. nmr-center.nmrsoft.com [nmr-center.nmrsoft.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 5-Iodobenzofuran: From Risk Assessment to Disposal
A Note on This Guidance This document provides essential safety and handling protocols for 5-Iodobenzofuran. As a specific Safety Data Sheet (SDS) for this compound is not readily available, the guidance herein is synthesized from the safety profiles of structurally analogous compounds—specifically halogenated benzofurans and other iodo-organic molecules—and established principles of laboratory safety. A substance-specific risk assessment is mandatory before commencing any work.
Hazard Assessment: Understanding the Risks of 5-Iodobenzofuran
Based on its chemical structure, a halogenated aromatic heterocyclic compound, 5-Iodobenzofuran should be handled as a substance with the following potential hazards:
-
Skin and Eye Irritation: Similar halogenated organic compounds are known to cause skin irritation and serious eye irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1][2]
-
Harmful if Swallowed: Oral toxicity is a potential hazard associated with related chemical structures.[3]
-
Environmental Hazard: Halogenated organic compounds can be toxic to aquatic life with long-lasting effects and may persist in the environment.[4][5][6]
The Hierarchy of Controls: A Systemic Approach to Safety
Before relying on Personal Protective Equipment (PPE), a responsible scientist must first implement higher-level safety controls. PPE is the final barrier between you and the hazard, not the first.
-
Engineering Controls: This is the most critical step for ensuring safety.
-
Chemical Fume Hood: All work involving solid 5-Iodobenzofuran or its solutions must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[4][7]
-
Ventilation: Ensure the laboratory has good general ventilation.[1]
-
Safety Equipment: An emergency eyewash station and a safety shower must be immediately accessible.[1][4]
-
-
Administrative Controls: These are the procedures and work practices that reduce risk.
-
Designated Area: Designate a specific area within the fume hood for handling 5-Iodobenzofuran to prevent cross-contamination.
-
Training: Ensure all personnel are trained on the specific hazards and handling procedures for this compound before work begins.
-
Hand Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][8]
-
Personal Protective Equipment (PPE): The Last Line of Defense
The appropriate selection and use of PPE are critical for preventing exposure. The following table summarizes the minimum PPE requirements for various laboratory operations involving 5-Iodobenzofuran.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Chemical splash goggles and face shield.[1][4] | Chemical-resistant nitrile gloves.[9] | Fully-buttoned laboratory coat. | Required if engineering controls are insufficient; use a NIOSH-certified respirator with an organic vapor cartridge.[3][4] |
| Preparing Solutions | Chemical splash goggles and face shield.[1][4] | Chemical-resistant nitrile gloves.[9] | Fully-buttoned laboratory coat. | Not typically required if performed within a certified chemical fume hood. |
| Running Reactions & Transfers | Chemical splash goggles.[1] | Chemical-resistant nitrile gloves.[9] | Fully-buttoned laboratory coat. | Not typically required if performed within a certified chemical fume hood. |
| Handling Spills | Chemical splash goggles and face shield.[4] | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron over a lab coat. | A NIOSH-certified respirator with an organic vapor cartridge is necessary.[4] |
Rationale for PPE Selection:
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87 standards are mandatory to protect against splashes.[9] A face shield worn over goggles is crucial when handling the solid or preparing solutions, as it provides a secondary barrier against unexpected splashes or aerosol generation.[1]
-
Hand Protection: Nitrile gloves offer good resistance for incidental contact with a wide range of chemicals.[9] Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected. For prolonged handling, consider more robust gloves like neoprene or butyl rubber and consult the manufacturer's compatibility chart.
-
Body Protection: A standard laboratory coat protects the skin and personal clothing from minor spills and contamination. Ensure it is fully buttoned.[9]
-
Respiratory Protection: While a fume hood is the primary method for respiratory protection, a respirator may be necessary during large-scale operations or emergency situations like a significant spill.[3]
Operational Plan: A Step-by-Step Workflow
This section provides procedural guidance for safely handling 5-Iodobenzofuran from receipt to use.
Workflow for Safe Handling of 5-Iodobenzofuran
Caption: Workflow for handling 5-Iodobenzofuran.
Protocol: Preparation of a 100 mM Stock Solution in DMSO
-
Preparation: Before starting, ensure your chemical fume hood is operational and that an eyewash station and safety shower are accessible.[1][4]
-
Don PPE: Put on your laboratory coat, chemical splash goggles, face shield, and nitrile gloves.[4]
-
Weighing: Place a weighing boat on an analytical balance inside the fume hood. Tare the balance. Carefully weigh the desired amount of 5-Iodobenzofuran solid, avoiding the creation of dust.[7]
-
Dissolution: Add the weighed solid to an appropriately sized, labeled glass vial or flask. Using a calibrated pipette, slowly add the required volume of DMSO to the solid.
-
Mixing: Gently swirl or vortex the mixture until the solid is completely dissolved. Keep the container capped as much as possible during this process.
-
Storage: Tightly cap the container, and apply a label with the compound name, concentration, solvent, date, and your initials. Store the solution under appropriate conditions as recommended for similar compounds (e.g., cool, dry, dark place).[8]
-
Cleanup: Dispose of the contaminated weighing boat and any used pipette tips into the designated solid hazardous waste container.[9] Wipe down the work surface inside the fume hood.
-
Doffing PPE: Remove your PPE, starting with the face shield and lab coat, followed by your gloves. Wash your hands thoroughly with soap and water.[10]
Emergency Procedures: Responding to Exposures and Spills
In Case of Exposure:
-
Skin Contact: Immediately remove any contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[5][7] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open.[11][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[7][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][7]
In Case of a Spill:
-
Minor Spill (manageable by lab personnel):
-
Alert others in the area.
-
Ensure you are wearing appropriate PPE, including a respirator if necessary.[4]
-
For a solid spill, gently cover it with a damp paper towel to prevent dust from becoming airborne.[14]
-
Carefully scoop the material into a designated hazardous waste container.[1]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Place all cleanup materials into the hazardous waste container.[14]
-
-
Major Spill:
-
Evacuate the immediate area and alert colleagues.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[11]
-
Disposal Plan: Cradle-to-Grave Responsibility
All materials contaminated with 5-Iodobenzofuran must be treated as hazardous waste.
-
Waste Segregation: Do not mix 5-Iodobenzofuran waste with other waste streams unless explicitly permitted by your EHS office.[14] Halogenated waste must be kept separate from non-halogenated solvent waste.
-
Container Management:
-
Solid Waste: Collect contaminated items such as gloves, weighing paper, and pipette tips in a dedicated, sealable, and clearly labeled hazardous waste container.[9][14]
-
Liquid Waste: Collect unused compound and solutions in a separate, sealed, and labeled hazardous waste container. The container must be compatible with the chemical waste (e.g., a glass bottle for organic solvents).[14][15]
-
-
Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("5-Iodobenzofuran"), and the associated hazards (e.g., "Irritant," "Environmental Hazard"). Store waste containers in a designated secondary containment area until collection by EHS personnel.
-
Regulatory Compliance: All disposal activities must adhere strictly to local, regional, and national hazardous waste regulations.[8][15]
References
- Benchchem. (n.d.). Personal protective equipment for handling 5-Iodofuran-2-amine.
- Synquest Labs. (2019, February 6). Safety Data Sheet: 5-Iodofuran-2-carboxaldehyde.
- Sigma-Aldrich. (2025, June 2). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 9). Safety Data Sheet.
- Fisher Scientific. (2025, December 21). Safety Data Sheet.
- 3B Scientific Corporation. (n.d.). Safety Data Sheet.
- TCI Chemicals. (2019, October 24). Safety Data Sheet: 5-Nitrobenzofuran-2-carboxylic Acid.
- Benchchem. (n.d.). Personal protective equipment for handling 5-Ethynyl-3H-isobenzofuran-1-one.
- Sigma-Aldrich. (2025, September 22). Safety Data Sheet.
- Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
- University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety.
- Integrated Nanosystems Research Facility. (n.d.). Emergency Procedures.
- FUJIFILM Wako Chemicals. (2025, December 10). Safety Data Sheet: Benzofuran.
- TCI Chemicals. (2025, November 14). Safety Data Sheet: 2-Iododibenzofuran.
- ASHP. (n.d.). Personal Protective Equipment.
- ETH Zürich. (2020, January). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Benchchem. (n.d.). Safe Disposal of 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil: A Procedural Guide.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. peptide.com [peptide.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. publications.ashp.org [publications.ashp.org]
- 11. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 12. Emergency Procedures | INRF [inrf.uci.edu]
- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ethz.ch [ethz.ch]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
